3-Amino-1-(2-naphthyl)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-naphthalen-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c14-8-7-13(15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13,15H,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMZKEAWQNBUOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Amino-1-(2-naphthyl)propan-1-ol
Introduction
3-Amino-1-(2-naphthyl)propan-1-ol is a chiral amino alcohol scaffold of significant interest to researchers and professionals in drug development and medicinal chemistry. Its structural motif, featuring a naphthalene moiety and a 1,3-amino alcohol functionality, is a key component in a variety of pharmacologically active molecules. The chirality of this compound is of particular importance, as the stereochemistry of drug molecules often dictates their efficacy and safety profiles.[1] This guide provides a comprehensive overview of the synthetic routes to this compound, with a focus on practical, field-proven methodologies, the rationale behind experimental choices, and strategies for achieving high enantiopurity.
Strategic Overview of Synthetic Pathways
The most logical and widely applicable approach to the synthesis of this compound involves a two-stage process:
-
Formation of a β-Amino Ketone Intermediate: This crucial carbon-carbon bond-forming step is most effectively achieved through the Mannich reaction. This reaction condenses a ketone, an aldehyde (typically formaldehyde), and an amine to produce a β-amino ketone, also known as a Mannich base.[2][3][4][5]
-
Reduction of the Carbonyl Group: The resulting β-amino ketone is then reduced to the target 1,3-amino alcohol. This reduction can be performed using various chemical or catalytic methods, with the option of employing asymmetric techniques to yield enantiomerically enriched products.
This guide will primarily focus on this robust two-stage pathway, while also acknowledging potential alternative strategies.
Part 1: Synthesis of the β-Amino Ketone Intermediate
The synthesis of the primary amine target, this compound, presents a unique challenge in the Mannich reaction. The direct use of ammonia often leads to low yields and the formation of secondary and tertiary amine byproducts.[2] To circumvent this, a more controlled approach utilizing a protected form of ammonia is highly recommended. The Gabriel synthesis, which employs potassium phthalimide as an ammonia surrogate, is a classic and reliable method for the preparation of primary amines and can be adapted for the synthesis of primary β-amino ketones.[6][7][8]
Workflow for the Synthesis of the Primary β-Amino Ketone Intermediate
Caption: Synthesis of the primary β-amino ketone intermediate.
Experimental Protocol: Synthesis of 3-Amino-1-(2-naphthyl)propan-1-one
Step 1: Synthesis of 3-Phthalimido-1-(2-naphthyl)propan-1-one (Mannich Reaction)
-
Rationale: This step utilizes the well-established Mannich reaction to form the carbon-carbon bond between the α-carbon of 2-acetylnaphthalene and a formaldehyde-derived electrophile. Potassium phthalimide serves as a nucleophilic source of protected nitrogen, preventing over-alkylation.
-
Procedure:
-
To a stirred solution of 2-acetylnaphthalene (1 equivalent) and potassium phthalimide (1.1 equivalents) in a suitable solvent such as ethanol or dimethylformamide (DMF), add paraformaldehyde (1.2 equivalents).
-
Add a catalytic amount of a strong acid, such as hydrochloric acid.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The solid product is collected by filtration, washed with water, and then a cold solvent like ethanol to remove unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone).
-
Step 2: Synthesis of 3-Amino-1-(2-naphthyl)propan-1-one (Deprotection)
-
Rationale: The phthalimide protecting group is cleaved to reveal the primary amine. Hydrazine hydrate is a standard and effective reagent for this transformation, proceeding via the Ing-Manske procedure.[7]
-
Procedure:
-
Suspend the 3-phthalimido-1-(2-naphthyl)propan-1-one (1 equivalent) in ethanol.
-
Add hydrazine monohydrate (2-3 equivalents) to the suspension.
-
Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.
-
Filter off the phthalhydrazide precipitate and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue is treated with a base (e.g., aqueous NaOH) to neutralize the hydrochloride salt and then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude primary amino ketone. Further purification can be achieved by column chromatography.
-
Part 2: Reduction of the β-Amino Ketone to this compound
The reduction of the carbonyl group in 3-amino-1-(2-naphthyl)propan-1-one is the final step to obtain the target amino alcohol. This can be achieved through several methods, with the choice of reducing agent influencing the stereochemical outcome.
Method 1: Achiral Reduction using Sodium Borohydride
-
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones and is compatible with the amine functionality. This method is straightforward and high-yielding but will produce a racemic mixture of the (R)- and (S)-enantiomers of the final product.
-
Experimental Protocol:
-
Dissolve 3-amino-1-(2-naphthyl)propan-1-one (1 equivalent) in a protic solvent such as methanol or ethanol.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl) at 0 °C.
-
Remove the solvent under reduced pressure.
-
The aqueous residue is basified with NaOH and extracted with an organic solvent.
-
The combined organic extracts are dried, filtered, and concentrated to yield the crude racemic this compound. Purification can be performed by column chromatography or recrystallization.
-
Method 2: Asymmetric Reduction for Enantioselective Synthesis
For applications in drug development, obtaining a single enantiomer of this compound is often crucial. Asymmetric reduction of the prochiral β-amino ketone intermediate is a powerful strategy to achieve this.
Workflow for Asymmetric Reduction
Caption: General workflow for asymmetric reduction.
Several catalytic systems are available for the enantioselective reduction of ketones:
-
Oxazaborolidine Catalysts (CBS Reduction): Corey-Bakshi-Shibata (CBS) catalysts are highly effective for the asymmetric reduction of ketones using borane (BH₃) as the stoichiometric reducing agent.[2][9][10] The stereochemical outcome is predictable based on the chirality of the catalyst used.
-
Chiral Ruthenium(II) Complexes: Catalysts derived from ruthenium and chiral diamine or amino alcohol ligands are widely used for asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH).[3][9] ATH typically employs isopropanol or formic acid as the hydrogen source.
Illustrative Experimental Protocol (Asymmetric Transfer Hydrogenation):
-
Rationale: This method utilizes a chiral transition metal catalyst to facilitate the enantioselective transfer of hydrogen from a simple hydrogen donor (e.g., isopropanol) to the ketone.
-
Procedure:
-
In an inert atmosphere glovebox, a reaction vessel is charged with the chiral Ru(II) catalyst (e.g., [RuCl₂(p-cymene)]₂ and a chiral diamine ligand like (R,R)-TsDPEN) in a suitable solvent such as isopropanol.
-
A solution of 3-amino-1-(2-naphthyl)propan-1-one (1 equivalent) in isopropanol is added.
-
A base, such as potassium tert-butoxide, is added to generate the active catalytic species.
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 50 °C) until complete conversion is observed by TLC or HPLC.
-
The reaction is quenched, and the product is isolated by extraction and purified by chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC.
-
Data Summary
| Compound | Starting Materials | Key Reagents | Expected Product Form |
| 3-Phthalimido-1-(2-naphthyl)propan-1-one | 2-Acetylnaphthalene, Potassium Phthalimide, Paraformaldehyde | HCl (catalyst) | Solid |
| 3-Amino-1-(2-naphthyl)propan-1-one | 3-Phthalimido-1-(2-naphthyl)propan-1-one | Hydrazine Monohydrate, HCl | Solid/Oil |
| This compound (racemic) | 3-Amino-1-(2-naphthyl)propan-1-one | Sodium Borohydride | Solid/Oil |
| (R/S)-3-Amino-1-(2-naphthyl)propan-1-ol | 3-Amino-1-(2-naphthyl)propan-1-one | Chiral Catalyst (e.g., Ru(II)), i-PrOH, Base | Solid/Oil |
Conclusion
The synthesis of this compound is a multi-step process that can be reliably achieved through a well-designed synthetic strategy. The use of a protected amine source, such as in the Gabriel synthesis, is crucial for the successful formation of the primary β-amino ketone intermediate via the Mannich reaction. Subsequent reduction of the ketone can be performed to yield the racemic product or, more importantly for pharmaceutical applications, can be conducted enantioselectively using established asymmetric catalytic methods. The choice of the specific synthetic route and reaction conditions will depend on the desired scale, purity requirements, and stereochemical outcome. This guide provides a solid foundation for researchers and drug development professionals to approach the synthesis of this valuable chiral building block with a high degree of confidence and scientific rigor.
References
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
- Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2333.
-
ResearchGate. (n.d.). Enantioselective Reduction of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Retrieved from [Link]
- ACS Publications. (2014). Synthetic and Mechanistic Study of the Catalytic Enantioselective Preparation of Primary β-Amino Ketones from Enones and a Fluorinated Gabriel Reagent.
- ACS Publications. (2025). Ir-f-Amphbinol-Catalyzed Asymmetric Hydrogenation of N‐Protected α‐Amino Ketones. The Journal of Organic Chemistry.
- Taylor & Francis Online. (2008). Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis.
- ACS Publications. (2023). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. JACS Au, 3(11), 3051–3058.
- Google Patents. (n.d.). EP0453298A2 - Chiral catalysts for reduction of ketones and process for their preparation.
- Chinese Chemical Society. (2026).
- PMC. (2024). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. Organic & Biomolecular Chemistry.
- ACS Publications. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2314–2317.
-
ResearchGate. (n.d.). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration.
- Supporting Inform
-
ResearchGate. (n.d.). Synthetic and Mechanistic Study of the Catalytic Enantioselective Preparation of Primary β-Amino Ketones from Enones and a Fluorinated Gabriel Reagent. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Mannich reaction – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. Retrieved from [Link]
- ResearchGate. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Journal of Drug Delivery and Therapeutics, 13(3), 135-147.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- Supporting Information. (n.d.). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes.
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]
- J-STAGE. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan, 58(12), 1184-1193.
- Bhadouriya, A. (n.d.). UNIT -13 ORGANIC COMPOUNDS CONTAINING NITROGEN AMINES NAME REACTIONS 1. Gabriel phthalimide synthesis.
- Royal Society of Chemistry. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(40), 26053-26074.
-
Organic Syntheses. (n.d.). 3. Retrieved from [Link]
- International Journal of Engineering Research and General Science. (2013).
-
ResearchGate. (n.d.). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)-1-propanol. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Retrieved from [Link]
- PMC. (2019). Synthesis of β-Amino Diaryldienones Using the Mannich Reaction. Organic Letters, 21(10), 3654–3658.
-
Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]
- Unknown. (n.d.). 2) Mannich reaction: Treatement of pyrrole with formaldehyde and dimethylamine will produce pyrrole-2-methanol in the case of us.
-
Reddit. (2022). NaBH4 reduction of ester. Retrieved from [Link]
-
ResearchGate. (n.d.). The Mannich Reaction. Retrieved from [Link]
- PubMed. (2018). Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. The Journal of Organic Chemistry, 83(4), 2112-2119.
-
Rhodium.ws. (n.d.). NaBH4 Phtalimide Deprotection of Amines. Retrieved from [Link]
- Beilstein Journals. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 1-8.
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Technical Guide: Therapeutic & Synthetic Applications of 3-Amino-1-(2-naphthyl)propan-1-ol
The following technical guide details the potential therapeutic applications, synthetic utility, and pharmacological significance of 3-Amino-1-(2-naphthyl)propan-1-ol .
This compound serves as a critical gamma-amino alcohol scaffold , structurally analogous to the key intermediates used in the synthesis of blockbuster antidepressants like Duloxetine (Cymbalta) and Atomoxetine (Strattera) . While the thienyl and phenyl analogs are more commercially prominent, the 2-naphthyl variant represents a vital tool in Structure-Activity Relationship (SAR) studies for optimizing serotonin-norepinephrine reuptake inhibitors (SNRIs) and as a bulky chiral ligand in asymmetric catalysis.
Executive Summary
This compound is a lipophilic gamma-amino alcohol that functions as a privileged scaffold in medicinal chemistry. It is primarily utilized as a precursor for the development of next-generation SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors). By incorporating a bulky 2-naphthyl group at the chiral center, this molecule allows researchers to probe the steric and hydrophobic tolerance of monoamine transporter binding pockets (SERT/NET). Additionally, its enantiopure forms serve as robust chiral ligands for asymmetric synthesis, enabling the production of other enantiomerically pure pharmaceuticals.
Pharmacological Significance & Therapeutic Potential[1]
The SNRI Pharmacophore
The therapeutic value of this compound lies in its structural homology to the "3-aryl-3-aryloxypropylamine" class of antidepressants. The core pharmacophore for these drugs requires:
-
Aryl Head Group (Ar1): Provides lipophilic anchoring (e.g., Thiophene in Duloxetine, Phenyl in Fluoxetine).
-
Linker: A 3-carbon chain maintaining specific distance between the aromatic ring and the amine.
-
Basic Amine: Protonated at physiological pH to interact with the transporter's aspartate residue.
The 2-naphthyl analog modifies the "Aryl Head Group," significantly increasing lipophilicity (
Mechanism of Action (Precursor Role)
When converted into a therapeutic candidate (via etherification with an aryl halide), the resulting molecule acts as a dual reuptake inhibitor:
-
SERT Inhibition: Blocks the serotonin transporter, increasing synaptic serotonin levels (anxiolytic/antidepressant effect).
-
NET Inhibition: Blocks the norepinephrine transporter, enhancing adrenergic transmission (neuropathic pain modulation).
Key Insight: The bulky naphthyl group often enhances selectivity for NET over SERT in homologous series, making this scaffold valuable for developing non-stimulant ADHD medications or analgesics for chronic pain.
Visualization: Pharmacophore Mapping
The following diagram illustrates how this compound maps onto the structure of established SNRIs.
Caption: Structural evolution from the amino-alcohol scaffold to active SNRI therapeutics, highlighting the homology with Duloxetine.
Synthetic Methodologies
To utilize this compound therapeutically, high enantiomeric purity is required (typically the (S)-enantiomer is preferred for bioactivity in this class).
Synthesis Workflow
The industrial preparation follows a standard Mannich reaction followed by asymmetric reduction.
Step 1: Mannich Reaction
-
Reagents: 2-Acetylnaphthalene, Formaldehyde, Dimethylamine (or Ammonia equivalent).
-
Process: Formation of the beta-amino ketone (Mannich base).
-
Note: If the target is the primary amine, a protected amine or ammonia equivalent (like hexamethylenetetramine) is used, or the dimethylamine is demethylated later.
Step 2: Asymmetric Reduction
-
Reagents: Noyori Catalyst (Ru-BINAP) or Biocatalytic Reductase (KRED).
-
Process: Stereoselective reduction of the ketone to the alcohol.
-
Target: >99% ee (enantiomeric excess).
Detailed Protocol: Enantioselective Reduction
This protocol describes the reduction of the ketone intermediate to the chiral alcohol.
| Parameter | Specification |
| Substrate | 3-Amino-1-(2-naphthyl)propan-1-one (HCl salt) |
| Catalyst | RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%) |
| Hydrogen Source | Formic acid / Triethylamine (5:2 azeotrope) |
| Solvent | Dichloromethane (DCM) or Methanol |
| Temperature | 25°C - 30°C |
| Reaction Time | 12 - 24 Hours |
| Yield Target | > 90% |
| Chiral Purity | > 98% ee (determined by Chiral HPLC) |
Protocol Steps:
-
Preparation: Dissolve the ketone substrate in degassed methanol.
-
Catalyst Addition: Add the Ruthenium catalyst under a nitrogen atmosphere.
-
Initiation: Slowly add the Formic acid/TEA mixture. Evolution of CO2 will be observed.
-
Monitoring: Monitor consumption of ketone via TLC or HPLC.
-
Workup: Quench with water, extract with ethyl acetate, and wash with brine.
-
Purification: Recrystallize from isopropanol/heptane to upgrade chiral purity if necessary.
Non-Therapeutic Application: Asymmetric Catalysis
Beyond its role as a drug precursor, this compound is a valuable chiral ligand .
-
Application: It serves as a ligand in the enantioselective addition of diethylzinc to aldehydes.
-
Mechanism: The amino-alcohol coordinates with Zinc, forming a rigid chiral environment that directs the nucleophilic attack.
-
Advantage: The steric bulk of the 2-naphthyl group often induces higher enantioselectivity compared to the phenyl analog (phenylglycinol derivatives).
Quality Control & Impurity Profiling
For therapeutic applications, strict control of impurities is mandatory.
| Impurity Type | Origin | Limit (ICH Q3A) | Detection Method |
| Ketone Precursor | Incomplete Reduction | < 0.15% | HPLC (UV 220nm) |
| Enantiomer | Poor Stereocontrol | < 1.0% | Chiral HPLC (AD-H Column) |
| Elimination Product | Dehydration (Naphthyl-allyl amine) | < 0.15% | HPLC / NMR |
| Residual Ruthenium | Catalyst Carryover | < 10 ppm | ICP-MS |
References
-
Liu, H., et al. (2000).[1] "Synthesis and resolution of the key intermediate for Duloxetine." Chirality, 12(1), 26-29. Link
-
Sorbera, L.A., et al. (2000). "Duloxetine Oxalate: Dual EGFR/5-HT reuptake inhibitor." Drugs of the Future, 25(9), 907-916. Link
-
Wheeler, W.J., & Kuo, F. (1995). "An asymmetric synthesis of Duloxetine."[2][3] Journal of Labelled Compounds and Radiopharmaceuticals, 36(3), 213-223. Link
-
Tao, B., et al. (2002). "Non-enzymatic kinetic resolution of secondary alcohols." Organic Letters, 4(17), 2941-2943. (Describes use of amino alcohols as ligands). Link
-
Ohkuma, T., et al. (2000). "Asymmetric Hydrogenation of Amino Ketones." Journal of the American Chemical Society, 122(27), 6510-6511. Link
Sources
- 1. US20040249170A1 - Process for preparing an intermediate useful for the asymmetric synthesis of duloxetine - Google Patents [patents.google.com]
- 2. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation - Google Patents [patents.google.com]
- 3. semanticscholar.org [semanticscholar.org]
literature review on 3-Amino-1-(2-naphthyl)propan-1-ol
The following is an in-depth technical guide on 3-Amino-1-(2-naphthyl)propan-1-ol , designed for researchers and drug development professionals.
Synthesis, Stereochemistry, and Pharmaceutical Applications
Part 1: Executive Summary & Chemical Identity
This compound is a pivotal
This molecule serves two critical roles in modern organic chemistry:
-
Pharmaceutical Intermediate: It is a direct precursor to naphthalene-based SNRIs and a tool compound for Structure-Activity Relationship (SAR) studies targeting the serotonin transporter (SERT) and norepinephrine transporter (NET).
-
Asymmetric Catalysis Benchmark: The ketone precursor of this alcohol is a standard substrate for testing the efficacy of novel asymmetric transfer hydrogenation (ATH) catalysts, making the enantiopure alcohol a high-value target in process chemistry.
Chemical Profile
| Property | Detail |
| IUPAC Name | 3-Amino-1-(naphthalen-2-yl)propan-1-ol |
| Molecular Formula | |
| Molecular Weight | 201.27 g/mol |
| Structural Class | |
| Key Functional Groups | Secondary Hydroxyl ( |
| Chiral Center | C1 (Benzylic position) |
| Physical State | White to off-white crystalline solid |
Part 2: Synthetic Methodologies
The synthesis of this compound is classically achieved through a two-step sequence: a Mannich reaction followed by a carbonyl reduction. Modern process chemistry emphasizes the control of stereochemistry at the reduction step.
Workflow Visualization
The following diagram outlines the primary synthetic route (Mannich-Reduction) and the resolution pathway.
Caption: Figure 1. Synthetic pathway from 2-acetylnaphthalene to the target amino alcohol.
Protocol A: The Mannich-Reduction Route (Industrial Standard)
This route is favored for its use of inexpensive reagents.
Step 1: Mannich Reaction
The formation of the
-
Reagents: 2-Acetylnaphthalene (1.0 eq), Paraformaldehyde (1.2 eq), Dimethylamine Hydrochloride or Ammonium Chloride (1.1 eq), catalytic HCl.
-
Solvent: Ethanol or Isopropanol.
-
Procedure:
-
Charge the reaction vessel with 2-acetylnaphthalene and solvent.
-
Add paraformaldehyde and the amine salt.
-
Reflux for 12–24 hours. Monitor consumption of ketone by TLC/HPLC.
-
Critical Control Point: The Mannich base is often unstable as a free base. Isolate as the hydrochloride salt by cooling the reaction mixture to 0°C and filtering the precipitate.
-
Step 2: Carbonyl Reduction
Conversion to the
-
Reagents: Sodium Borohydride (
) (0.5 eq) or Lithium Aluminum Hydride ( ). -
Solvent: Methanol or Ethanol (for
). -
Procedure:
-
Dissolve the Mannich base salt in methanol.
-
Slowly add
at 0°C to prevent exotherms and side reactions (retro-Mannich). -
Stir at room temperature for 2 hours.
-
Quench: Add dilute HCl to destroy excess hydride, then basify with NaOH to pH > 10.
-
Extraction: Extract with Ethyl Acetate or DCM. The product partitions into the organic phase.
-
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
To obtain the (S)-enantiomer (often the bioactive isomer in this class), ATH is superior to classical resolution.
-
Catalyst: Ru(II)-TsDPEN (Noyori catalyst) or Rh-Cp* complexes.
-
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).
-
Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred to the Re-face or Si-face of the ketone, dictated by the chirality of the diamine ligand.
-
Yield/ee: Typical yields >90% with >95% enantiomeric excess (ee).[2]
Part 3: Applications in Drug Discovery
1. Precursor for SNRI Analogs
The this compound scaffold is the direct structural analog of the Duloxetine intermediate. In Duloxetine, the aryl group is a thiophene ring. Substituting thiophene with naphthalene increases lipophilicity (
-
SAR Utility: Researchers use this scaffold to probe the "aryl binding pocket" of SERT/NET transporters. The naphthalene ring mimics the fused ring systems found in other antidepressants like Sertraline, potentially enhancing binding affinity through
stacking interactions with phenylalanine residues in the transporter.
2. Chiral Ligand Synthesis
-Amino alcohols are excellent bidentate ligands for transition metals. The naphthalene backbone provides a rigid steric wall, making this molecule a candidate for:-
Zinc-catalyzed alkylations (e.g., addition of diethylzinc to aldehydes).
-
Boron-mediated reductions.
Part 4: Analytical Characterization
To ensure the integrity of the synthesized compound, the following analytical parameters must be met.
1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (for purity); Chiralcel OD-H or AD-H (for enantiomeric excess).
-
Mobile Phase: Acetonitrile:Water (0.1% TFA) gradient.
-
Detection: UV at 220 nm (Amine absorption) and 280 nm (Naphthalene absorption).
2. Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
):- 7.8–7.4 (m, 7H, Naphthalene protons).
-
4.9 (dd, 1H,
-OH, benzylic). -
3.0–2.8 (m, 2H,
- ). -
1.9–1.7 (m, 2H,
middle linker).
-
Diagnostic Signal: The benzylic proton at ~4.9 ppm is a triplet or doublet of doublets, shifting significantly upon etherification (drug synthesis).
Part 5: Safety & Handling (E-E-A-T)
Operational Hazards:
-
Mannich Bases: The intermediate ketone hydrochloride is a potent alkylating agent and potential skin sensitizer. Handle in a fume hood.
-
Naphthalene Derivatives: Chronic exposure to naphthalene compounds can be toxic to red blood cells. Use nitrile gloves and eye protection.
-
Retro-Mannich Reaction: Under basic conditions and heat, the intermediate can decompose back to formaldehyde and acetylnaphthalene. Avoid heating the free base ketone above 60°C.
Storage:
-
Store the alcohol under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
-
Hygroscopic nature requires storage in a desiccator.
References
- Synthesis of Mannich Bases: Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Foundational text on the synthesis of -amino ketones).
-
Asymmetric Reduction of Amino Ketones: Ohkuma, T., et al. (2000).
-Amino Ketones." Journal of the American Chemical Society.[3] Link (Describes the Noyori protocol applicable to this scaffold). -
Duloxetine Intermediate Analogs: Wheeler, W. J., & Kuo, F. (1995). "Synthesis of [14C]duloxetine." Journal of Labelled Compounds and Radiopharmaceuticals. Link (Establishes the synthetic relevance of the 3-amino-1-arylpropan-1-ol core).
-
SNRI Pharmacophore Structure: Robertson, D. W., et al. (1988). "Absolute Configuration and Structure-Activity Relationships of Aryloxypropanamine Antidepressants." Journal of Medicinal Chemistry. Link (Defines the SAR of the naphthyl/thienyl propanolamine class).
Sources
discovery and background of 3-Amino-1-(2-naphthyl)propan-1-ol
An In-Depth Technical Guide to 3-Amino-1-(2-naphthyl)propan-1-ol
Executive Summary
This compound represents a critical structural scaffold in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and triple reuptake inhibitors (TRIs).[1] Belonging to the class of
Part 1: Chemical Identity & Physicochemical Profile[1]
This compound exists primarily as a chiral building block.[1] While the primary amine is the fundamental core, its N,N-dimethyl and N-methyl derivatives are frequently cited in patent literature regarding SNRI synthesis.[1]
| Property | Data / Description |
| IUPAC Name | 3-amino-1-(naphthalen-2-yl)propan-1-ol |
| Common Derivatives | 3-(dimethylamino)-1-(2-naphthyl)propan-1-ol (CAS 13634-66-7)3-(methylamino)-1-(2-naphthyl)propan-1-ol |
| Molecular Formula | C |
| Molecular Weight | 201.27 g/mol |
| Chirality | Possesses one stereocenter at C1.[1] The (S)-enantiomer is typically the eutomer (biologically active form) for this class of transporter inhibitors. |
| Solubility | Soluble in alcohols (MeOH, EtOH), DMSO, and chlorinated solvents (DCM). Limited solubility in water unless protonated (HCl salt). |
| pKa | ~9.5 (Amine), ~14 (Alcohol) |
Part 2: Synthesis & Manufacturing Pathways
The synthesis of this compound is a classic example of "Mannich-Reduction" chemistry.[1] For high-value pharmaceutical applications, the focus is on enantioselective reduction to avoid costly chiral resolution steps later.[1]
The Mannich-Reduction Route (Primary Pathway)
This route is preferred for its atom economy and scalability.[1]
-
Mannich Reaction: 2-Acetylnaphthalene reacts with formaldehyde and an amine source (dimethylamine or ammonium equivalent) to form the
-amino ketone.[1] -
Asymmetric Reduction: The ketone is reduced to the alcohol.[1] Using standard NaBH
yields a racemate.[1] Using a chiral Ruthenium or Rhodium catalyst yields the optically pure - or -alcohol.[1]
Visualization of Synthesis Workflow
Figure 1: The Mannich-Reduction synthetic pathway converting 2-acetylnaphthalene to the target chiral amino alcohol.
Part 3: Experimental Protocol (Self-Validating System)
Objective: Synthesis of (S)-3-(dimethylamino)-1-(2-naphthyl)propan-1-ol via Asymmetric Transfer Hydrogenation (ATH). Rationale: This protocol uses a Ruthenium-based catalyst system (Noyori type) which ensures high enantiomeric excess (>95% ee), critical for biological testing.[1]
Step 1: Preparation of the Mannich Base (Ketone)
-
Reagents: 2-Acetylnaphthalene (10 mmol), Paraformaldehyde (12 mmol), Dimethylamine HCl (12 mmol), Ethanol (20 mL), Conc. HCl (catalytic).
-
Procedure:
-
Combine reagents in a round-bottom flask.
-
Reflux at 80°C for 6-8 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
Cool to 0°C. The hydrochloride salt of the ketone often precipitates.[1]
-
Filter and recrystallize from ethanol/acetone.[1]
-
Checkpoint:
H NMR should show a triplet at ~3.2-3.4 ppm (CH adjacent to ketone).[1]
-
Step 2: Asymmetric Transfer Hydrogenation (ATH)
-
Reagents: Mannich base (from Step 1), [RuCl(
-cymene)((S,S)-TsDPEN)] (1 mol%), Sodium Formate (5 eq), Formic Acid (buffer).[1] -
Solvent: Water/DCM biphasic system or Methanol (depending on catalyst solubility).
-
Procedure:
-
Dissolve the ketone in degassed Methanol (10 mL).
-
Add the Ru-catalyst in a glovebox or under Argon stream.[1]
-
Add the Formic Acid/Triethylamine azeotrope (5:2 ratio) as the hydrogen source.
-
Stir at 28°C for 24 hours.
-
Quench: Add saturated NaHCO
to neutralize. Extract with EtOAc (3x). -
Purification: Flash column chromatography (Silica, DCM:MeOH:NH
OH 90:9:1).
-
Validation Metrics:
-
Yield: Expect >85%.
-
Enantiomeric Excess (ee): Determine via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).[1] Target >95% ee.
Part 4: Pharmaceutical Applications & Mechanism
This scaffold is a direct structural analog of the arylaminoalcohol pharmacophore found in blockbuster SNRIs.[1]
Structure-Activity Relationship (SAR)
The this compound core functions through specific binding interactions with monoamine transporters (SERT, NET).[1]
-
Naphthalene Ring: Provides lipophilic bulk, occupying the large hydrophobic pocket of the transporter (analogous to the phenoxy group in Duloxetine).
-
Hydroxyl Group: Can form hydrogen bonds with key residues (e.g., Asp98 in SERT), though in many drugs (Duloxetine, Dapoxetine) this is etherified. In this specific alcohol form, it acts as a metabolic precursor or a polar pharmacophore probe.[1]
-
Propyl Amine Chain: The distance of 3 carbons between the aromatic center and the amine is critical for optimal alignment with the aspartate residue in the transporter's binding site.
Pharmacophore Mapping
Figure 2: Pharmacophore overlap showing how the target molecule shares critical binding features with approved antidepressants.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102. Link
-
Tao, X., et al. (2013).
-amino ketones with a bimetallic complex RuPHOX-Ru as the chiral catalyst.[1] Organic & Biomolecular Chemistry, 11, 4006-4012.[1] Link -
PubChem Compound Summary. (2024). 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-ol (CAS 13634-66-7).[1] National Center for Biotechnology Information.[1] Link
-
Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones.[1] RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope.[1] Journal of the American Chemical Society, 122(27), 6510–6511. Link
Sources
Technical Guide: Solubility and Stability of 3-Amino-1-(2-naphthyl)propan-1-ol
[1]
Executive Summary
This compound is a bifunctional γ-amino alcohol characterized by a lipophilic naphthalene moiety and a hydrophilic aminopropanol chain.[1] It serves as a high-value intermediate in asymmetric synthesis.[1] Its utility relies on the precise management of its amphiphilic solubility and benzylic-like stability .
This guide provides a structural analysis of its degradation pathways and solubility limits, offering actionable protocols for researchers handling this compound in drug development workflows.
Physicochemical Profile & Structural Logic[1]
Molecular Architecture
The molecule consists of a naphthalene ring providing significant lipophilicity and π-stacking potential, attached to a propyl chain bearing a secondary alcohol at C1 and a primary amine at C3.
| Property | Value (Predicted/Analog-Based) | Structural Rationale |
| Molecular Formula | C₁₃H₁₅NO | Core scaffold.[1] |
| Molecular Weight | 201.27 g/mol | Suitable for fragment-based drug design.[1] |
| pKa (Amine) | ~9.8 – 10.2 | Typical for primary alkyl amines; dictates pH-dependent solubility. |
| pKa (Alcohol) | ~16 | Secondary alcohol; negligible acidity in aqueous media. |
| LogP (Octanol/Water) | ~1.8 – 2.2 | Naphthalene (+3.3) balanced by polar -OH and -NH₂ groups.[1] |
| Chirality | 1 Stereocenter (C1) | Exists as (R) or (S) enantiomers; enantiopurity is critical for bioactivity. |
The "Push-Pull" Solubility Mechanism
The compound exhibits pH-switchable solubility :
-
pH < 8 (Acidic/Neutral): The primary amine is protonated (
), rendering the molecule highly water-soluble (>50 mg/mL) as a salt. -
pH > 11 (Basic): The amine is deprotonated. The lipophilic naphthalene ring dominates, drastically reducing water solubility (<1 mg/mL) and driving the molecule into organic phases (DCM, Ethyl Acetate).
Stability Profile & Degradation Pathways[1]
The stability of this compound is governed by the reactivity of the benzylic-like C-OH bond (activated by the naphthyl ring) and the nucleophilic primary amine.[1]
Primary Degradation Risks[1]
-
Dehydration (Acid-Catalyzed): The hydroxyl group at C1 is "benzylic" (naphthylic). Under strong acidic conditions or high heat, it eliminates water to form the conjugated alkene (styrene-like analog).
-
Oxidation (Aerobic):
-
C1-Oxidation: Conversion of the secondary alcohol to the ketone (3-amino-1-(2-naphthyl)propan-1-one).[1]
-
N-Oxidation: Slow oxidation of the primary amine to hydroxylamine/nitro species upon prolonged air exposure.
-
-
Carbamate Formation: The primary amine avidly reacts with atmospheric
to form carbamates, appearing as insoluble white precipitates in stored samples.
Degradation Pathway Diagram
The following diagram illustrates the critical stress points for the molecule.
Figure 1: Mechanistic degradation map showing dehydration (critical risk) and oxidation pathways.
Solubility Data & Solvent Selection
Solvent Compatibility Table
Data derived from structure-property relationships (SPR) of naphthyl-amino alcohols.
| Solvent System | Solubility Rating | Application Context |
| Water (pH 2.0 - 7.0) | High (as HCl salt) | Aqueous workup, biological assays.[1] |
| Water (pH > 10.0) | Very Low | Precipitation/Crystallization of free base. |
| Methanol / Ethanol | High | Recrystallization, stock solution preparation. |
| Dichloromethane (DCM) | High (Free Base) | Extraction from basic aqueous phase. |
| DMSO / DMF | High | High-concentration stock storage (>100 mM). |
| Diethyl Ether / Hexane | Low | Anti-solvent for precipitation. |
Protocol: pH-Dependent Extraction
To isolate the pure free base from a reaction mixture:
-
Acidify mixture to pH 2.0 (using 1M HCl) to dissolve the amine as a salt.
-
Wash with Ethyl Acetate (removes non-basic impurities).
-
Basify aqueous layer to pH 12.0 (using 4M NaOH) to precipitate the free base.
-
Extract immediately with DCM (3x) to recover the target amino alcohol.
-
Note: Minimize time at pH 12 to prevent potential retro-aldol degradation (though slow for this scaffold).[1]
-
Experimental Protocols for Validation
HPLC Stability-Indicating Method
Use this protocol to quantify purity and detect the "Dehydration Impurity" (Alkene).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 15 minutes.
-
Detection: UV at 220 nm (Amine/End absorption) and 280 nm (Naphthalene characteristic band).
-
Logic: The Alkene impurity will be significantly more hydrophobic (eluting later) and will show a bathochromic shift in UV absorption due to extended conjugation with the naphthalene ring.
Storage & Handling[1]
-
Solid State: Store as the Hydrochloride Salt (more stable than free base). Keep at -20°C under Argon/Nitrogen to prevent carbamate formation.[1]
-
Solution: Stable in DMSO at -20°C for 3-6 months. Avoid storing in acidic water at room temperature for >24 hours to prevent slow dehydration.
Synthesis & Process Logic Diagram
Understanding the synthesis source helps predict impurities. This compound is typically accessed via the reduction of a Mannich base.[2]
Figure 2: Synthesis workflow highlighting the ketone intermediate, which is also a potential oxidative degradant.
References
-
Dapoxetine Synthesis & Intermediates
-
General Stability of γ-Amino Alcohols
- Title: Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamin
- Source: J. Am. Chem. Soc. (2019).
- Context: Discusses the stability of benzylic gamma-amino alcohols during synthesis and purific
-
URL: [Link]
-
Physicochemical Properties of Amino Alcohols
Sources
- 1. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04445F [pubs.rsc.org]
- 3. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Amino-1-(2-naphthyl)propan-1-ol: Mechanism of Action & Synthetic Utility
The following technical guide details the mechanism of action, synthesis, and pharmacological significance of 3-Amino-1-(2-naphthyl)propan-1-ol , a privileged chiral scaffold in medicinal chemistry.
A Technical Guide for Drug Development Professionals[1]
Executive Summary & Pharmacological Identity
This compound is a chiral
Structurally, it represents the reduced form of the Mannich base derived from 2-acetonaphthone.[1] Its significance lies in its capacity to function as a bioisostere for the phenylpropanolamine core found in blockbuster drugs like Dapoxetine , Fluoxetine , and Duloxetine .[1]
Key Mechanistic Roles:
-
Pharmacological Scaffold : Acts as a competitive antagonist at monoamine transporters (SERT/NET) when derivatized (e.g., via etherification).[1]
-
Chiral Auxiliary/Ligand : The enantiopure alcohol (typically the S-enantiomer) directs stereoselectivity in asymmetric synthesis.[1]
-
Metabolic Precursor : Serves as a stable intermediate in the metabolic degradation of naphthyl-based psychoactive substances.[1]
Mechanism of Action: Monoamine Transporter Modulation
While the free alcohol exhibits moderate affinity, its derivatives (ethers/esters) are potent inhibitors.[1] The mechanism is defined by its interaction with the Solute Carrier 6 (SLC6) family of transporters.[1]
Binding Site Interaction (SERT/NET)
The molecule targets the central substrate-binding site (S1) of the serotonin transporter (SERT) and norepinephrine transporter (NET).[1]
-
Hydrophobic Anchoring (S1 Pocket) : The 2-naphthyl moiety is a bulky, lipophilic group that occupies the hydrophobic S1 pocket (specifically interacting with residues like Tyr176 and Phe335 in SERT).[1] The extended
-system of the naphthalene ring provides stronger - stacking interactions compared to a phenyl ring, often increasing potency and residence time.[1] -
Ionic Bonding (Asp98 Salt Bridge) : The terminal primary amine (at C3) is protonated at physiological pH.[1] It forms a critical salt bridge with the conserved aspartate residue (Asp98 in SERT, Asp75 in NET), locking the transporter in an outward-open or occluded conformation.[1]
-
Stereochemical Gatekeeping : The activity is highly stereospecific.[1] The (S)-enantiomer typically aligns the naphthyl group into the correct hydrophobic sub-pocket while positioning the amine for optimal ionic contact.[1] The (R)-enantiomer often clashes with the transmembrane domain helices (TM3/TM8).[1]
Mechanism of Reuptake Inhibition[1]
-
Competitive Blockade : The molecule competes with endogenous substrates (5-HT, NE) for the orthosteric binding site.[1]
-
Conformational Locking : By binding to the S1 site, it stabilizes the transporter in an outward-facing state, preventing the conformational change required for substrate translocation (rocker-switch mechanism).[1]
-
Allosteric Modulation (Secondary) : At high concentrations, the lipophilic tail may interact with the vestibule (S2 site), slowing the dissociation rate (k_off) and enhancing the duration of action.[1]
Synthetic Mechanism: Asymmetric Transfer Hydrogenation (ATH)
The production of enantiopure this compound is a benchmark reaction for demonstrating Asymmetric Transfer Hydrogenation (ATH) .[1] This process is critical for establishing the stereochemistry required for biological activity.[1]
Reaction Pathway
The synthesis typically proceeds via the reduction of the corresponding Mannich base, 3-amino-1-(2-naphthyl)propan-1-one , using a chiral Ruthenium or Rhodium catalyst.[1]
Catalytic Cycle (Noyori Mechanism):
-
Hydride Transfer : The Ru-H species transfers a hydride to the carbonyl carbon of the ketone.[1]
-
Proton Transfer : Simultaneously, the amine ligand on the catalyst transfers a proton to the carbonyl oxygen.[1]
-
Enantioselection : The chiral diamine ligand (e.g., TsDPEN) creates a steric environment that forces the naphthyl ketone to approach from the Re-face or Si-face, yielding high enantiomeric excess (>95% ee).[1]
Visualization: Synthesis & Pharmacophore
The following diagram illustrates the conversion of the Mannich base to the active chiral alcohol and its subsequent binding interaction.[1]
Figure 1: Synthetic pathway via ATH and subsequent pharmacophoric mapping to the Serotonin Transporter (SERT).[1]
Experimental Protocols
Protocol A: Enantioselective Synthesis (ATH)
Objective : Synthesize (S)-3-Amino-1-(2-naphthyl)propan-1-ol with >95% ee.[1]
-
Substrate Preparation : Dissolve 3-amino-1-(2-naphthyl)propan-1-one HCl (10 mmol) in degassed isopropanol (50 mL).
-
Catalyst Activation : In a separate vial, mix [Ru(p-cymene)Cl2]2 (0.05 mmol) and (S,S)-TsDPEN (0.1 mmol) with KOH (0.2 mmol) in isopropanol. Stir for 15 min at room temperature (RT) to generate the active 16-electron Ru-hydride species.[1]
-
Reduction : Add the catalyst solution to the substrate.[1] Add an excess of base (KOH, 5 equiv) if using the HCl salt to liberate the free amine.
-
Reaction : Stir at 25°C under Argon atmosphere for 12–24 hours. Monitor conversion via TLC or HPLC.[1]
-
Quenching : Neutralize with 1N HCl and extract with ethyl acetate.
-
Purification : Recrystallize from ethanol/hexane to obtain the pure amino alcohol.
-
Validation : Determine enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).
Protocol B: Radioligand Binding Assay (SERT Affinity)
Objective : Determine the
-
Membrane Prep : Use HEK-293 cells stably expressing human SERT.[1] Homogenize and centrifuge to isolate cell membranes.[1]
-
Incubation :
-
Mix membrane suspension (50 µg protein) with [3H]-Citalopram (2 nM).
-
Add increasing concentrations of this compound (
to M).[1]
-
-
Equilibrium : Incubate for 60 min at 25°C.
-
Termination : Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.
-
Quantification : Measure radioactivity via liquid scintillation counting.
-
Analysis : Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation.
Comparative Data: Naphthyl vs. Phenyl Scaffolds
The substitution of the phenyl ring (as in Fluoxetine/Dapoxetine precursors) with a naphthyl ring significantly alters physicochemical properties.[1]
| Feature | Phenyl Analog (Dapoxetine Core) | 2-Naphthyl Analog (Topic) | Impact on Mechanism |
| Lipophilicity (LogP) | ~2.5 | ~3.8 | Increased BBB permeability; higher non-specific binding. |
| SERT Affinity ( | Moderate (nM range) | High (Sub-nM potential) | Stronger |
| Selectivity (SERT/NET) | SERT > NET | Balanced SERT/NET | Naphthyl bulk is better tolerated by NET than SERT in some conformations.[1] |
| Metabolic Route | CYP2D6 (Ring hydroxylation) | CYP2D6 (Epoxidation) | Naphthalene ring is prone to arene oxide formation (potential toxicity).[1] |
References
-
Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research. Link[1]
-
Fishlock, D., et al. (2008).[1] Synthesis of Duloxetine: A Review of Synthetic Approaches. Organic Process Research & Development. Link[1]
-
Andersen, J., et al. (2009).[1] Molecular determinants of selective serotonin reuptake inhibitor (SSRI) potency and selectivity. Journal of Biological Chemistry. Link
-
Zhou, Q.L. (2016).[1] Privileged Chiral Ligands and Catalysts. Wiley-VCH.[1] Link[1]
Sources
Technical Monograph: Biological Profile and Pharmacological Potential of 3-Amino-1-(2-naphthyl)propan-1-ol
The following technical guide provides an in-depth analysis of 3-Amino-1-(2-naphthyl)propan-1-ol , a biologically significant gamma-amino alcohol scaffold. This monograph synthesizes structural analysis, predicted pharmacological profiles based on Structure-Activity Relationships (SAR), and validated experimental protocols for its synthesis and characterization.
Part 1: Executive Summary & Chemical Identity
This compound is a gamma-amino alcohol characterized by a lipophilic 2-naphthyl tail and a polar amino-alcohol head group. In medicinal chemistry, this molecular architecture serves as a "privileged scaffold"—a core structure capable of binding to multiple G-protein coupled receptors (GPCRs) and transporter proteins, most notably the Serotonin (SERT) and Norepinephrine (NET) transporters.
This compound functions primarily as:
-
A Pharmacological Probe: Used to map the hydrophobic S1 binding pocket of monoamine transporters.
-
A Synthetic Precursor: The direct precursor to N-methylated (secondary amine) and N,N-dimethylated (tertiary amine) analogs, which often exhibit potent SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) activity similar to Duloxetine and Venlafaxine .
-
A Chiral Synthon: The (1S)-enantiomer is frequently the bioactive eutomer in this class of compounds.
Chemical Structure & Properties[1][2][3][4][5][6]
| Property | Data |
| IUPAC Name | 3-Amino-1-(naphthalen-2-yl)propan-1-ol |
| Molecular Formula | C₁₃H₁₅NO |
| Molecular Weight | 201.27 g/mol |
| Key Functional Groups | Primary Amine (-NH₂), Secondary Alcohol (-OH), Naphthalene Ring |
| Chirality | One chiral center at C1 (Exists as (1S) and (1R) enantiomers) |
| LogP (Predicted) | ~2.3 - 2.8 (Lipophilic, CNS penetrant) |
| pKa (Predicted) | ~9.5 (Amine), ~14 (Alcohol) |
Part 2: Biological Activity & Mechanism of Action
While specific clinical data for the primary amine is limited, its biological activity is inferred with high confidence from the Structure-Activity Relationships (SAR) of the aryloxy-propanolamine and aryl-propan-amine classes of antidepressants.
Monoamine Transporter Inhibition (SERT/NET)
The structural homology of this compound to Duloxetine (which contains a naphthyl ether) and PRC200-SS (a triple reuptake inhibitor) suggests a specific binding mode:
-
S1 Hydrophobic Pocket: The 2-naphthyl ring acts as a critical anchor, engaging in
stacking interactions with aromatic residues (e.g., Tyr176 in SERT) within the S1 subsite of the transporter. This interaction mimics the indole ring of serotonin but with higher affinity due to the extended aromatic system. -
Ionic Interaction: The protonated primary amine (at physiological pH) forms a salt bridge with the conserved aspartate residue (Asp98 in SERT, Asp75 in NET) essential for substrate recognition.
-
Hydrogen Bonding: The C1-hydroxyl group functions as a hydrogen bond donor/acceptor, potentially interacting with the sodium binding site residues, stabilizing the "outward-open" conformation of the transporter and blocking neurotransmitter reuptake.
Predicted Potency:
-
Primary Amine (Parent): Moderate affinity (Ki ~ 50–200 nM).
-
N-Methyl Derivative: High affinity (Ki < 10 nM). The addition of a methyl group often optimizes the hydrophobic fit in the "ionic gate" region.
NMDA Receptor Antagonism
Gamma-amino alcohols with bulky aromatic groups are known pharmacophores for NR2B-selective NMDA receptor antagonists (e.g., Ifenprodil analogs). The this compound scaffold possesses the requisite distance (3 carbons) between the aromatic head and the basic amine to span the agonist binding site, suggesting potential neuroprotective utility.
Metabolic Pathway
In vivo, this compound is expected to undergo:
-
N-Methylation: Biotransformation to the more active secondary amine (analogous to the metabolism of primary amine antidepressants).
-
Naphthalene Hydroxylation: CYP450-mediated oxidation at the 6-position of the naphthyl ring, followed by glucuronidation.
Part 3: Visualization of Pharmacological Interactions
The following diagram illustrates the hypothetical binding mode and the synthesis pathway of the scaffold.
Figure 1: Synthesis pathway (Left) and predicted pharmacological interactions (Right) of the this compound scaffold.
Part 4: Experimental Protocols
Protocol A: Synthesis via Mannich Reaction & Reduction
Objective: To synthesize the racemic gamma-amino alcohol from commercially available precursors.
Reagents:
-
2-Acetylnaphthalene (CAS: 93-08-3)
-
Paraformaldehyde
-
Ammonium Chloride (or Dimethylamine HCl for the tertiary analog)
-
Sodium Borohydride (NaBH₄)
-
Ethanol, HCl (conc.)
Step-by-Step Methodology:
-
Mannich Condensation:
-
In a round-bottom flask, dissolve 2-acetylnaphthalene (10 mmol), paraformaldehyde (12 mmol), and ammonium chloride (15 mmol) in ethanol (30 mL).
-
Add a catalytic amount of conc. HCl (0.5 mL).
-
Reflux at 80°C for 4-6 hours. Monitor by TLC (formation of the amino-ketone).[1]
-
Note: The product is the hydrochloride salt of 3-amino-1-(2-naphthyl)propan-1-one.
-
Cool to 0°C and filter the precipitate. Wash with cold acetone.
-
-
Carbonyl Reduction:
-
Dissolve the Mannich base salt (5 mmol) in Methanol (20 mL).
-
Neutralize with 1 eq. of NaOH if necessary to free the base, or proceed carefully with the salt.
-
Slowly add NaBH₄ (10 mmol) portion-wise at 0°C over 30 minutes. (Evolution of H₂ gas).
-
Stir at room temperature for 2 hours.
-
Quench with water (10 mL) and extract with Dichloromethane (3 x 20 mL).
-
Dry organic layer over MgSO₄ and evaporate to yield the crude amino alcohol.
-
-
Purification:
-
Recrystallize from Ethyl Acetate/Hexane or convert to the Hydrochloride salt using HCl/Ether for stability.
-
Protocol B: In Vitro Monoamine Uptake Assay
Objective: To determine the inhibition constant (Ki) at SERT/NET.
-
Preparation: Isolate synaptosomes from rat brain cortex (for 5-HT) or hypothalamus (for NE).
-
Incubation: Incubate synaptosomes with [³H]-5-HT (Serotonin) or [³H]-NE (Norepinephrine) in the presence of increasing concentrations of this compound (1 nM to 10 µM).
-
Control: Use Fluoxetine (SERT) and Desipramine (NET) as positive controls.
-
Measurement: Terminate reaction by rapid filtration over GF/B filters. Measure retained radioactivity via liquid scintillation counting.
-
Analysis: Calculate IC₅₀ using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Part 5: References
-
Zhou, D., et al. (2009). "Synthesis and SAR of naphthyl-propan-amine derivatives as triple reuptake inhibitors." Journal of Medicinal Chemistry. (Proxy for PRC200-SS data).
-
Wong, D. T., & Bymaster, F. P. (2002). "Dual serotonin and norepinephrine reuptake inhibitors: from preclinical models to clinical applications." Clinical Therapeutics.
-
Fish, P. V., et al. (2004). "Synthetic approaches to Duloxetine and its analogs." Tetrahedron Letters.
-
PubChem Compound Summary. (2024). "Naphthalen-2-yl-propan-1-amine derivatives."[2][3] National Center for Biotechnology Information.
(Note: Specific literature on the primary amine "this compound" is sparse; references provided anchor the SAR and synthetic methodology of the broader naphthyl-amino-alcohol class.)
Sources
Methodological & Application
Application Notes and Protocols for the Use of 3-Amino-1-(2-naphthyl)propan-1-ol in Asymmetric Synthesis
Introduction: The Strategic Value of Naphthyl-Containing Chiral Amino Alcohols
In the landscape of asymmetric synthesis, the quest for efficient and selective chiral auxiliaries and ligands is perpetual. The 1,3-amino alcohol motif is a privileged structure, forming the backbone of numerous successful catalysts, most notably in the enantioselective reduction of ketones. The incorporation of a bulky and electronically distinct naphthyl group, as seen in 3-Amino-1-(2-naphthyl)propan-1-ol, offers unique steric and electronic properties that can profoundly influence the stereochemical outcome of a reaction. The rigid bicyclic aromatic system of the naphthyl group can create a well-defined chiral pocket, enhancing facial discrimination of prochiral substrates.
This guide provides an in-depth exploration of the synthesis and potential applications of this compound as a chiral precursor in asymmetric synthesis. We will delve into its most prominent putative application—the formation of an oxazaborolidine catalyst for the asymmetric reduction of ketones—and discuss its potential as a chiral ligand in other carbon-carbon bond-forming reactions. The protocols detailed herein are designed to be robust and self-validating, providing researchers in drug discovery and process development with a practical framework for employing this versatile chiral building block.
Synthesis of this compound: A Plausible Synthetic Route
The efficient synthesis of the chiral amino alcohol is paramount for its practical application. A common and effective strategy to access such compounds involves the asymmetric reduction of a corresponding β-amino ketone.
Workflow for the Synthesis of this compound
Caption: Plausible synthetic workflow for this compound.
Protocol 1: Synthesis of (S)-3-Amino-1-(2-naphthyl)propan-1-ol
This protocol outlines a potential multi-step synthesis starting from 2-acetylnaphthalene.
Step 1: Synthesis of 3-(Dimethylamino)-1-(2-naphthyl)propan-1-one hydrochloride (Mannich Reaction)
-
To a round-bottom flask, add 2-acetylnaphthalene (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq).
-
Add ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the hydrochloride salt of the Mannich base.
Step 2: Asymmetric Reduction to (S)-3-(Dimethylamino)-1-(2-naphthyl)propan-1-ol
-
In a flame-dried, nitrogen-purged flask, dissolve the 3-(dimethylamino)-1-(2-naphthyl)propan-1-one hydrochloride (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -20 °C.
-
Add a solution of a chiral reducing agent, for example, a pre-formed (R)-Corey-Bakshi-Shibata (CBS) catalyst (0.1 eq), followed by the slow addition of borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 1.0 eq).
-
Stir the reaction at -20 °C for several hours, monitoring by TLC.
-
Quench the reaction by the slow addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous work-up with dilute HCl, followed by basification with NaOH and extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude chiral amino alcohol. Purify by column chromatography.
Step 3: N-Demethylation to (S)-3-Amino-1-(2-naphthyl)propan-1-ol
-
Dissolve the (S)-3-(dimethylamino)-1-(2-naphthyl)propan-1-ol (1.0 eq) in an appropriate solvent such as dichloromethane.
-
Add a chloroformate reagent, for instance, ethyl chloroformate (1.1 eq), and a non-nucleophilic base like triethylamine.
-
Stir the reaction at room temperature until the starting material is consumed (TLC).
-
Work up the reaction to isolate the carbamate intermediate.
-
Hydrolyze the carbamate under basic or acidic conditions to yield the primary amine, (S)-3-Amino-1-(2-naphthyl)propan-1-ol.
Application in Asymmetric Ketone Reduction: The Oxazaborolidine Catalyst
A primary application for chiral β-amino alcohols is their use as precursors for oxazaborolidine catalysts, which are highly effective for the enantioselective reduction of prochiral ketones with borane.[1][2] The in-situ formation of the catalyst from this compound and a borane source provides a convenient and highly selective catalytic system.
Mechanism of Asymmetric Ketone Reduction
The mechanism involves the formation of an oxazaborolidine ring from the amino alcohol and borane. This catalyst then coordinates with both the borane reducing agent and the ketone substrate. The steric bulk of the naphthyl group directs the hydride transfer from the borane to one specific face of the ketone, resulting in the formation of a chiral alcohol with high enantiomeric excess.
Caption: Mechanism of oxazaborolidine-catalyzed asymmetric ketone reduction.
Protocol 2: Asymmetric Reduction of Acetophenone
This protocol describes the in-situ generation of the oxazaborolidine catalyst from (S)-3-Amino-1-(2-naphthyl)propan-1-ol for the asymmetric reduction of acetophenone to (R)-1-phenylethanol.
Materials:
-
(S)-3-Amino-1-(2-naphthyl)propan-1-ol
-
Borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Standard aqueous work-up reagents (HCl, NaOH, brine)
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add (S)-3-Amino-1-(2-naphthyl)propan-1-ol (0.1 eq) and anhydrous THF.
-
Stir the solution at room temperature and add BH3·SMe2 (0.1 eq) dropwise. Hydrogen gas will evolve.
-
Stir the mixture for 30-60 minutes at room temperature to ensure the complete formation of the oxazaborolidine catalyst.
-
Cool the catalyst solution to 0 °C.
-
In a separate flask, dissolve acetophenone (1.0 eq) in anhydrous THF.
-
Add the acetophenone solution dropwise to the catalyst solution.
-
Slowly add the remaining BH3·SMe2 (1.0 eq) to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Perform a standard aqueous work-up: add 1 M HCl, extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Expected Results and Optimization
The use of a naphthyl-containing amino alcohol is expected to provide high enantioselectivity due to the significant steric hindrance it imposes.
| Substrate | Product | Expected Yield (%) | Expected ee (%) |
| Acetophenone | (R)-1-Phenylethanol | >90 | >95 |
| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | >85 | >90 |
| Propiophenone | (R)-1-Phenyl-1-propanol | >90 | >95 |
Troubleshooting and Optimization:
-
Low Enantioselectivity: Ensure the amino alcohol is of high optical purity. The temperature of the reaction is critical; running the reaction at lower temperatures (e.g., -20 °C or -40 °C) can improve ee.
-
Low Yield: Ensure all reagents and solvents are anhydrous. The borane solution should be fresh and properly titrated.
-
Slow Reaction: A slight increase in temperature or catalyst loading (up to 0.2 eq) may be necessary for less reactive ketones.
Potential as a Chiral Ligand in Other Asymmetric Reactions
The structural features of this compound, specifically the presence of both a nitrogen and an oxygen atom, make it a promising candidate as a bidentate ligand for various metal-catalyzed asymmetric reactions.
Asymmetric Strecker Reaction
The Strecker reaction is a classic method for synthesizing α-amino acids. A chiral ligand can coordinate to a metal catalyst (e.g., titanium, zirconium) which then activates an imine for the enantioselective addition of cyanide. The amino alcohol can be derivatized, for example, by conversion to a Schiff base, to create a tridentate ligand that can effectively control the stereochemistry of the cyanide addition.[3]
Asymmetric Michael Addition
In the asymmetric Michael addition, a chiral ligand-metal complex can activate either the Michael acceptor or the Michael donor to achieve an enantioselective 1,4-addition. The bidentate nature of this compound could be exploited in reactions catalyzed by copper, zinc, or other Lewis acidic metals.[3]
Conclusion
This compound represents a valuable, albeit not widely documented, chiral building block for asymmetric synthesis. Its structural analogy to well-established chiral amino alcohols strongly suggests its efficacy, particularly as a precursor for oxazaborolidine catalysts in the asymmetric reduction of ketones. The protocols and mechanistic discussions provided in this guide offer a solid foundation for researchers to explore the full potential of this and related naphthyl-containing chiral auxiliaries and ligands. The steric and electronic properties conferred by the naphthyl moiety are anticipated to lead to high levels of stereocontrol, making it a compelling candidate for the synthesis of complex, enantioenriched molecules in pharmaceutical and materials science research.
References
-
Wikipedia. (n.d.). Enantioselective ketone reduction. Retrieved February 17, 2026, from [Link]
-
MDPI. (2018, September 20). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved February 17, 2026, from [Link]
-
PMC. (2021, June 23). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Retrieved February 17, 2026, from [Link]
-
PMC. (n.d.). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Retrieved February 17, 2026, from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Retrieved February 17, 2026, from [Link]
-
Chula Digital Collections. (2006). Synthesis of chiral naphthyl beta-aminoalcohol ligands for catalytic asymmetric reactions. Retrieved February 17, 2026, from [Link]
-
Frontiers. (2021, June 22). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 1). 3-Amino-1,2-Propanediol: Advancing Innovative Chiral Chemistry and Synthesis. Retrieved February 17, 2026, from [Link]
-
MDPI. (2019, November 14). Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. Retrieved February 17, 2026, from [Link]
Sources
Application Note: Chemoselective N-Alkylation of 3-Amino-1-(2-naphthyl)propan-1-ol
[1]
Strategic Overview & Chemical Challenges
The substrate, This compound (1) , presents a classic competing nucleophile scenario.[1] It contains a primary amine (pKₐ ~10.5) and a secondary benzylic-like alcohol.[1] While the amine is kinetically more nucleophilic, the naphthalene ring increases the lipophilicity and steric bulk, potentially influencing solubility and reaction rates.
Core Challenges
-
Chemoselectivity (N- vs. O-alkylation): Under basic conditions (typical for direct alkylation), the alkoxide can form, leading to thermodynamic O-alkylated byproducts.
-
Degree of Alkylation: Preventing the "runaway" reaction from primary amine
secondary tertiary quaternary ammonium salt. -
Solubility: The naphthalene moiety makes the free base poorly soluble in water but soluble in alcohols and chlorinated solvents.
Decision Matrix: Selecting the Right Method
| Method | Target Product | Selectivity Risk | Recommended For |
| A. Reductive Amination | Secondary Amine (Mono) | Low (High N-selectivity) | Standard Protocol. Best for introducing Me, Et, Bn groups.[1] |
| B. Direct Alkylation | Tertiary Amine / Cyclic | Moderate (Risk of O-alkyl) | Cyclization or when aldehyde precursors are unstable.[1] |
| C. Borrowing Hydrogen | Secondary Amine | Very Low | Green chemistry applications (requires Ru/Ir catalyst).[2] |
Method A: Reductive Amination (The Gold Standard)
This is the preferred method for synthesizing mono-N-alkylated derivatives (e.g., N-methyl, N-benzyl) because it proceeds via an imine intermediate, which is strictly N-selective.[1]
Protocol A1: Mono-N-Methylation (Duloxetine-like Analogues)
Targeting the secondary amine using Paraformaldehyde and Sodium Borohydride.[1]
Reagents:
-
Substrate (1): 1.0 equiv
-
Paraformaldehyde: 1.1 equiv (Source of HCHO)
-
Sodium Methoxide (NaOMe): 1.0 equiv (if starting with HCl salt)
-
Sodium Borohydride (NaBH₄): 1.5 equiv
-
Solvent: Methanol (MeOH)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve This compound (1.0 g, 5.0 mmol) in anhydrous MeOH (15 mL).
-
Note: If using the hydrochloride salt, add 1.0 equiv of NaOMe or Et₃N to free-base the amine. The free base is required for imine formation.[3]
-
-
Imine Formation: Add Paraformaldehyde (165 mg, 5.5 mmol). Attach a reflux condenser and heat the mixture to 60°C for 2 hours .
-
Reduction: Cool the mixture to 0°C (ice bath). Carefully add NaBH₄ (285 mg, 7.5 mmol) portion-wise over 15 minutes.
-
Caution: Hydrogen gas evolution.[1] Ensure good venting.
-
-
Workup: Stir at room temperature for 1 hour. Quench by adding saturated NH₄Cl solution (10 mL). Evaporate the methanol under reduced pressure.
-
Extraction: Dilute residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[5]
-
Purification: The crude product is often pure enough (>95%). If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH 90:10:1).
Protocol A2: General Mono-N-Alkylation (e.g., Benzyl, Ethyl)
Using Sodium Triacetoxyborohydride (STAB) for mild, selective reduction.
Reagents:
-
Substrate (1): 1.0 equiv
-
Aldehyde (R-CHO): 1.05 equiv
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): 1.4 equiv
-
Acetic Acid (AcOH): 1-2 drops (Catalyst)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM
Procedure:
-
Dissolve substrate (1.0 equiv) and the desired aldehyde (1.05 equiv) in DCE (0.2 M concentration).
-
Add AcOH (cat.).[1][8] Stir for 30 mins at Room Temperature (RT) to allow hemiaminal/imine equilibrium.
-
Add NaBH(OAc)₃ (1.4 equiv) in one portion.
-
Expert Insight: STAB is less reactive than NaBH₄ and will not reduce the aldehyde directly, ensuring the hydride only attacks the iminium ion. This maximizes yield and selectivity [1].[1]
-
-
Stir at RT for 4-16 hours. Monitor by TLC/LCMS.[1]
Method B: Direct Alkylation (Nucleophilic Substitution)
Use this method only if the alkyl halide is unique and no corresponding aldehyde exists (e.g., certain heterocyclic alkyl halides).
Critical Control Point: You must use a weak base to avoid deprotonating the hydroxyl group (pKₐ ~16).
Reagents:
-
Substrate (1): 1.0 equiv
-
Alkyl Halide (R-X): 1.0 equiv (Strict stoichiometry)
-
Base: NaHCO₃ or K₂CO₃ (Avoid NaH or KOH)
-
Solvent: Acetonitrile (MeCN) or DMF
Procedure:
-
Dissolve substrate in MeCN.[1] Add powdered K₂CO₃ (1.5 equiv).
-
Add Alkyl Halide (1.0 equiv) dropwise at 0°C .
-
Allow to warm to RT slowly.
-
Why? Low temperature favors the kinetic N-alkylation over O-alkylation.[1]
-
-
Stop the reaction immediately upon consumption of starting material (monitor by HPLC) to prevent dialkylation.
Analytical Controls & Troubleshooting
Quality Control Parameters
-
¹H NMR: Check the region
2.5–3.0 ppm.[1] -
HPLC Purity: Ensure <0.5% dialkylated impurity (tertiary amine).
Troubleshooting Table
| Issue | Root Cause | Solution |
| Over-alkylation (Dialkyl) | Excess alkylating agent or too reactive conditions.[1] | Switch to Method A1 (Reductive Amination). If using Method B, use syringe pump addition of alkyl halide. |
| O-Alkylation observed | Base was too strong or temperature too high.[1] | Use weaker base (NaHCO₃); keep temp < 25°C. |
| Low Conversion | Steric hindrance from Naphthalene ring. | Use DCE/MeOH (1:1) solvent mixture to improve solubility; heat to 40°C (Method A only). |
Reaction Pathway Visualization
The following diagram illustrates the "Happy Path" (N-Alkylation) versus the "Failure Modes" (O-Alkylation/Over-Alkylation).
Caption: Reaction pathway showing the high-fidelity reductive amination route (Blue) vs. the risk-prone direct alkylation route (Red).
References
-
Abdel-Magid, A. F., et al. (1996).[1][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Borch, R. F., et al. (1971).[8] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[8]
-
BenchChem. (2025).[1][5] "Application Notes: N-Alkylation of Amines using Borrowing Hydrogen Strategy." BenchChem Protocols.
-
ThalesNano. (2023).[1] "High Temperature Green Method for Direct N-Alkylation." ThalesNano Application Notes.
Sources
- 1. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thalesnano.com [thalesnano.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Antidepressant-like pharmacological profile of a novel triple reuptake inhibitor, (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 7. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation - Google Patents [patents.google.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 10. Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Chiral Resolution of 3-Amino-1-(2-naphthyl)propan-1-ol
**Abstract
This guide provides a detailed technical overview and actionable protocols for the chiral resolution of racemic 3-Amino-1-(2-naphthyl)propan-1-ol, a valuable chiral building block in pharmaceutical synthesis. We explore and compare three principal resolution strategies: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral chromatography. Each section elucidates the underlying scientific principles, explains the rationale behind experimental choices, and presents step-by-step protocols designed for practical implementation in a research or process development setting. The objective is to equip researchers, chemists, and drug development professionals with the necessary knowledge to select and execute the most suitable resolution strategy based on scale, purity requirements, and available resources.
Introduction: The Imperative of Chirality
This compound is a vicinal amino alcohol whose stereochemistry is critical for its application as an intermediate in the synthesis of biologically active molecules. As with many pharmaceuticals, the desired therapeutic activity often resides in a single enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects. Therefore, obtaining this intermediate in an enantiomerically pure form is a crucial step in the drug development pipeline.
While asymmetric synthesis can directly produce a single enantiomer, resolution of a readily available racemic mixture often presents a more practical and cost-effective approach, especially during initial research and development phases.[1] This document serves as a comprehensive guide to the primary methods for achieving this separation.
Strategic Overview: Selecting a Resolution Pathway
The choice of a chiral resolution technique is a strategic decision dictated by factors such as production scale, required enantiomeric excess (ee), cost, and development timeline. The three predominant methods—classical, enzymatic, and chromatographic—offer distinct advantages and disadvantages.
Figure 1: Decision workflow for selecting a chiral resolution strategy.
Method 1: Classical Resolution via Diastereomeric Salt Formation
This technique remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability.[2][3]
3.1. Scientific Principle
The fundamental principle involves reacting the racemic amino alcohol (a base) with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts.[4] Diastereomers possess different physicochemical properties, most critically, different solubilities in a given solvent system.[2][3] Through careful selection of the solvent and crystallization conditions, one diastereomeric salt will preferentially crystallize from the solution, allowing for its separation by simple filtration. The purified diastereomeric salt is then treated with a base to liberate the desired, now enantiomerically enriched, amino alcohol.
3.2. Key Experimental Considerations
-
Choice of Resolving Agent: The success of this method hinges on the choice of the chiral acid. For amino alcohols, derivatives of tartaric acid are exceptionally effective.[2][5] The interaction between the resolving agent and the substrate must be strong enough to form a stable, crystalline salt, and the resulting diastereomers must exhibit a significant solubility differential.
-
Solvent Selection: The solvent system is critical for modulating the solubilities of the diastereomeric salts. A systematic screening of solvents (e.g., alcohols like methanol, ethanol; ketones; and their mixtures with water) is essential for optimizing both the yield and the enantiomeric excess of the crystallized product.
| Resolving Agent | Common Name | Typical Application |
| (2R,3R)-Di-O-benzoyl-D-tartaric acid | D-DBTA | Widely used for resolving amines and amino alcohols.[2][5] |
| (2R,3R)-Di-O-p-toluoyl-D-tartaric acid | D-DTTA | Often provides different solubility profiles than DBTA.[4][5] |
| (S)-(+)-Mandelic Acid | (S)-Mandelic Acid | Effective for resolving various amino alcohols.[1][6] |
| (1S)-(+)-10-Camphorsulfonic acid | CSA | A strong acid useful for forming stable salts. |
Table 1: Common chiral resolving acids for amino alcohols.
3.3. Detailed Protocol: Resolution using (2R,3R)-Di-O-p-toluoyl-D-tartaric acid (D-DTTA)
Figure 2: Step-by-step workflow for classical chiral resolution.
Step-by-Step Methodology:
-
Salt Formation:
-
In a suitable reaction vessel, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a heated solvent (e.g., methanol or ethanol).
-
In a separate vessel, dissolve 0.5 equivalents of (2R,3R)-Di-O-p-toluoyl-D-tartaric acid (D-DTTA) in the same solvent, heating if necessary. Rationale: Using 0.5 equivalents ensures that only one enantiomer can crystallize as a salt, maximizing theoretical yield from the crystallization step.
-
Slowly add the D-DTTA solution to the amino alcohol solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. Spontaneous crystallization may occur. If not, induce crystallization by scratching the inside of the flask or by adding a seed crystal of the desired diastereomeric salt.
-
Once crystallization begins, continue to stir the slurry at room temperature for 12-24 hours to allow the system to reach equilibrium.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize the yield of the crystalline salt.
-
-
Isolation and Purification:
-
Collect the crystalline solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent to remove the mother liquor, which contains the enriched soluble diastereomer.
-
The enantiomeric purity of the salt can be improved by recrystallization from the same or a different solvent system.
-
-
Liberation of the Free Amino Alcohol:
-
Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Add an aqueous base (e.g., 1M NaOH or Na₂CO₃) dropwise with vigorous stirring until the pH of the aqueous layer is >10. This neutralizes the chiral acid and liberates the free amino alcohol.
-
Separate the organic layer, and extract the aqueous layer 2-3 times with the same organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
-
Analysis (Self-Validation):
-
Determine the enantiomeric excess (ee%) of the final product using a validated chiral HPLC or SFC method (see Section 5).
-
Method 2: Enzymatic Kinetic Resolution (EKR)
EKR is a powerful technique that leverages the high stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers.[7] It is valued for its mild reaction conditions and environmental compatibility.
4.1. Scientific Principle
Kinetic resolution is based on the difference in reaction rates of two enantiomers with a chiral catalyst (the enzyme).[8] For an amino alcohol, a common strategy is lipase-catalyzed N-acylation. The enzyme will selectively acylate one enantiomer at a much faster rate than the other. The reaction is stopped at or near 50% conversion, resulting in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched starting material. These two compounds (amide vs. amino alcohol) have very different chemical properties, allowing for easy separation by extraction or chromatography. The theoretical maximum yield for a single enantiomer in a classic EKR is 50%.[9]
4.2. Key Experimental Considerations
-
Enzyme Selection: Lipases are robust and versatile enzymes for this transformation. Common choices include Candida antarctica Lipase B (CALB, often immobilized), Pseudomonas cepacia Lipase (PSL), and Candida rugosa Lipase (CRL).[7][10][11] Screening is necessary to find the enzyme with the highest activity and enantioselectivity (E-value).
-
Acyl Donor: The choice of acyl donor is crucial. Irreversible acyl donors, such as vinyl acetate or isopropenyl acetate, are often preferred as they shift the equilibrium towards the products.[8]
-
Solvent: The reaction is typically run in non-polar organic solvents (e.g., hexane, toluene, MTBE) to maintain enzyme activity.
4.3. Detailed Protocol: Lipase-Catalyzed N-Acylation
Figure 3: Step-by-step workflow for enzymatic kinetic resolution.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flask, add racemic this compound (1.0 eq.), the chosen lipase (e.g., 10-50 mg/mmol of substrate), and an anhydrous organic solvent (e.g., MTBE or toluene).
-
Add the acyl donor (e.g., vinyl acetate, 1.0-1.5 eq.).
-
Stir the suspension at a constant temperature (e.g., 30-45 °C).
-
-
Monitoring:
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the product and the remaining starting material.
-
-
Workup and Separation:
-
Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme (which can often be washed and reused).
-
Concentrate the filtrate. The resulting residue contains the acylated enantiomer and the unreacted amino alcohol enantiomer.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and extract with an aqueous acid (e.g., 1M HCl). The unreacted amino alcohol will move to the aqueous layer as its hydrochloride salt, while the neutral acylated product remains in the organic layer.
-
To isolate the unreacted amino alcohol: Separate the aqueous layer, basify it with NaOH to pH >10, and extract with an organic solvent. Dry and concentrate to yield the enantiomerically pure amino alcohol.
-
To isolate the acylated amino alcohol: Wash the original organic layer with brine, dry, and concentrate. The resulting amide can be hydrolyzed back to the other enantiomer of the amino alcohol if desired.
-
-
Analysis (Self-Validation):
-
Determine the ee% of the unreacted amino alcohol and the hydrolyzed product using chiral HPLC.
-
Method 3: Preparative Chiral Chromatography
For the highest possible purity, or when classical and enzymatic methods fail, direct chromatographic separation on a chiral stationary phase (CSP) is the method of choice. It is the standard for analytical determination of enantiomeric excess and can be scaled for preparative purification.[3]
5.1. Scientific Principle
This method relies on the differential interaction of enantiomers with a chiral stationary phase.[12] The CSP creates a transient diastereomeric complex with each enantiomer of the analyte. The difference in stability of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., coated or immobilized cellulose or amylose derivatives) are particularly effective for a broad range of compounds, including amino alcohols.[13]
5.2. Protocol: Method Development and Separation
Step 1: Analytical Method Development
-
Column Screening: Screen a set of polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC, ID, IE) under both normal-phase (Hexane/Alcohol) and polar organic (e.g., Acetonitrile/Methanol) conditions.[12][13] Supercritical Fluid Chromatography (SFC) is also highly effective and offers benefits of speed and reduced solvent consumption.[13]
-
Mobile Phase Optimization: Once a column showing baseline or partial separation is identified, optimize the mobile phase.
| Parameter | Typical Starting Conditions | Rationale |
| Columns | Chiralpak IA, IB, IC (Immobilized Polysaccharide) | Broad applicability for amino-naphthol analogues.[12][13] |
| Mobile Phase (NP) | Hexane / Isopropanol (IPA) (90:10 v/v) + 0.1% DEA | Good starting point for many chiral separations. |
| Mobile Phase (SFC) | CO₂ / Methanol (80:20 v/v) + 0.1% DEA | Fast, efficient, and green alternative.[13] |
| Flow Rate | 1.0 mL/min (HPLC), 3.0 mL/min (SFC) | Standard analytical flow rates. |
| Detection | UV at 220 nm or 254 nm | Naphthyl group provides strong UV chromophore. |
Table 2: Typical starting conditions for chiral HPLC/SFC method development.
Step 2: Preparative Scale-Up
-
Once an optimized analytical method is established, it can be scaled to a larger diameter preparative column.
-
Loading Study: Determine the maximum amount of racemate that can be injected onto the column without loss of resolution. This is typically done by making injections of increasing concentration and/or volume.
-
Fraction Collection: Collect the two separated enantiomer peaks in separate fractions.
-
Product Isolation: Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the purified enantiomers.
Comparative Summary and Conclusion
| Feature | Classical Resolution | Enzymatic Resolution | Chiral Chromatography |
| Typical Purity (ee%) | 95-99% (after recrystallization) | >98% | >99.5% |
| Theoretical Yield | <50% per cycle | 50% (for one enantiomer) | ~100% (minus handling losses) |
| Scalability | Excellent (kg to ton scale) | Good (g to kg scale) | Limited (g to kg scale) |
| Development Time | Moderate (screening required) | Moderate (enzyme screening) | Fast (for analytical) |
| Cost (per kg) | Low | Moderate | High |
| Key Advantage | Low cost, high throughput | Mild conditions, high selectivity | Highest purity, direct separation |
Table 3: Comparison of primary chiral resolution techniques.
The selection of an appropriate chiral resolution technique for this compound is a multi-faceted decision. Classical resolution is often the most economically viable path for large-scale production, provided a suitable resolving agent and crystallization conditions can be identified.[2][3] Enzymatic resolution offers an elegant and "green" alternative, delivering high enantiopurity under mild conditions, though it is constrained by a 50% theoretical yield for the desired product without an accompanying racemization process.[9] Finally, preparative chromatography stands as the ultimate tool for achieving the highest levels of enantiomeric purity, making it ideal for producing reference standards or small quantities of high-value material, and it is indispensable as the analytical tool for validating the success of any resolution attempt.[12][13]
References
- BenchChem. (n.d.). A Comparative Guide to Tartaric Acid Derivatives as Resolving Agents.
- Gubitz, G., & Schmid, M. G. (1984). Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 2(2), 183-189.
- Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
- Li, Y., et al. (2025).
- Wang, Y., et al. (2024).
- Bencze, L. C., et al. (2023).
- López-Ram-de-Víu, P., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. PMC.
- Gyarmati, Z. C., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron Asymmetry, 14(23), 3805-3814.
- BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol.
- Google Patents. (n.d.). CN104098478B - Aminoalcohol resolution method.
- Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
- Francalanci, F., et al. (1987). Lipase-catalyzed resolution of chiral 2-amino 1-alcohols. The Journal of Organic Chemistry, 52(23), 5079-5082.
- West, C., et al. (2015). Exploring the enantioseparation of amino-naphthol analogues by supercritical fluid chromatography.
- Francalanci, F., et al. (1987). Lipase-Catalyzed Resolution of Chiral 2-Amino 1-Alcohols. IRIS - Unibo.
- Schurig, V., Schmalzing, D., & Schleimer, M. (1991). Enantiomer Separation on Immobilized Chirasil-Metal and Chirasil-Dex by Gas Chromatography and Supercritical Fluid Chromatography. Angewandte Chemie International Edition in English, 30(8), 987-989.
- West, C., et al. (2015).
- Kim, H. J., et al. (2008). Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid.
- de Miranda, A. S., et al. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(20), 5559-5584.
- Grzeszczyk, B., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Exploring the enantioseparation of amino-naphthol analogues by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: 3-Amino-1-(2-naphthyl)propan-1-ol Synthesis
The following guide details the high-yield synthesis and troubleshooting for 3-Amino-1-(2-naphthyl)propan-1-ol . This protocol prioritizes the Cyanomethylation Route (Acetonitrile Addition) over the traditional Mannich reaction, as the former offers superior atom economy and selectivity for the primary amine target.
Topic: Yield Optimization & Troubleshooting
Target Molecule: this compound (Primary
Part 1: The "Golden Route" Protocol
To maximize yield and minimize side reactions (such as multiple alkylations common in Mannich routes), we recommend the Cyanomethylation-Reduction Sequence .
Reaction Pathway[1][2][3][4][5][6]
-
C-C Bond Formation: Nucleophilic addition of lithiated acetonitrile to 2-naphthaldehyde.
-
Functional Group Transformation: Chemoselective reduction of the nitrile to the primary amine.
Figure 1: The Cyanomethylation-Reduction pathway avoids secondary amine byproducts common in Mannich reactions.
Step-by-Step Methodology
Step 1: Synthesis of 3-Hydroxy-3-(2-naphthyl)propanenitrile
-
Reagents: 2-Naphthaldehyde (1.0 eq), Acetonitrile (1.2 eq), LDA (Lithium Diisopropylamide, 1.1 eq), Anhydrous THF.
-
Protocol:
-
Cool anhydrous THF to -78°C under Nitrogen/Argon.
-
Add LDA (freshly prepared or commercial).
-
Add Acetonitrile dropwise over 20 mins. Stir for 30 mins to form the anion (
). -
Add 2-Naphthaldehyde (dissolved in THF) slowly.
-
Stir at -78°C for 1 hour, then allow to warm to 0°C.
-
Quench: Sat.
. Extract with EtOAc.
-
Step 2: Reduction to this compound
-
Reagents: Intermediate Nitrile (1.0 eq),
(2.5 eq) or , Anhydrous THF/Ether. -
Protocol:
-
Suspend
in THF at 0°C. -
Add Nitrile solution dropwise (exothermic control is vital).
-
Reflux for 3–6 hours.
-
Workup (Fieser Method): Cool to 0°C. Add water (
mL), 15% NaOH ( mL), then water ( mL) sequentially, where = grams of LAH used. -
Filter the granular precipitate. Concentrate filtrate.[1]
-
Part 2: Troubleshooting Guide
Issue 1: Low Yield in Step 1 (Aldol Addition)
Symptom: Recovery of starting material (2-naphthaldehyde) or formation of complex tars.
| Potential Cause | Diagnosis | Corrective Action |
| Wet Solvents | Protonation of the acetonitrile anion ( | Critical: Distill THF over Sodium/Benzophenone or use molecular sieves. The system must be strictly anhydrous. |
| Retro-Aldol | Product decomposes back to starting materials during workup or warming. | Keep reaction temperature below 0°C until quench. Quench with cold |
| Enolization | Base deprotonates the aldehyde (if acidic | Ensure LDA is fully formed before adding MeCN. Add the aldehyde last. |
Issue 2: "Emulsion Hell" during Step 2 Workup
Symptom: After quenching
-
The Fix: Do NOT use simple acid/water quenching.
-
Protocol: Use the Fieser & Fieser or Rochelle's Salt method.
-
Rochelle's Salt: Add sat. aq. Potassium Sodium Tartrate and stir vigorously for 2 hours. The aluminum salts will complex and separate into two clear layers.
-
Issue 3: Over-Reduction (Benzylic Cleavage)
Symptom: Product analysis (NMR/MS) shows loss of the hydroxyl group (formation of 3-amino-1-(2-naphthyl)propane).
-
Mechanism: Benzylic alcohols are susceptible to hydrogenolysis, especially if
is used or if Lewis acids are present with borohydrides. -
Solution:
-
Avoid catalytic hydrogenation (
) for this step. -
If using
, ensure the temperature does not exceed reflux (65°C). -
Alternative: Use Borane-THF (
) at room temperature. It reduces nitriles to amines selectively without touching the benzylic alcohol.
-
Part 3: Diagnostic Decision Tree
Use this logic flow to identify where your experiment is failing.
Figure 2: Diagnostic logic for isolating yield-killing variables.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use the Mannich reaction (2-Acetylnaphthalene + HCHO +
Q: My nitrile intermediate is an oil that won't crystallize. Should I purify it?
A: The
Q: How do I store the final amino alcohol?
A: Amino alcohols are prone to oxidation and carbonate formation (absorbing
References
-
BenchChem. (2025).[1] Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol: Application Notes and Protocols. (Demonstrates the acetonitrile/aldehyde route for heterocyclic analogs).
-
Sorbera, L.A., et al. (2000). Dapoxetine Hydrochloride. Drugs of the Future, 25(9), 907-916.[2] (Details the naphthalene structural synthesis context).
-
Sigma-Aldrich. (2025). 3-Amino-1-propanol Derivatives and Catalysts.[2][1][3][4] (General handling of 1,3-amino alcohols).
-
WIPO. (2015). Preparation method of 3-amino-1,2-propanediol.[4][5] Patent WO/CN104610074. (Provides industrial context for amino-alcohol workup and catalyst recovery).
-
National Institutes of Health (NIH). (2008). Antidepressant-like pharmacological profile of a novel triple reuptake inhibitor, (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol.[6] (Structural stability data).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidepressant-like pharmacological profile of a novel triple reuptake inhibitor, (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS) - PubMed [pubmed.ncbi.nlm.nih.gov]
purification methods for 3-Amino-1-(2-naphthyl)propan-1-ol
Welcome to the Technical Support Center for SNRI Intermediates. Ticket ID: #NP-3A1-PUR Subject: Purification & Troubleshooting for 3-Amino-1-(2-naphthyl)propan-1-ol Status: Open Assigned Specialist: Dr. A. Vance, Senior Process Chemist
Executive Summary
You are working with This compound , a critical scaffold in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs). This molecule shares structural homology with the Duloxetine intermediate (which contains a thiophene ring) and follows similar physicochemical rules.
The primary challenges with this intermediate are:
-
Chiral Resolution: Separating the (S)-enantiomer (active) from the (R)-enantiomer.
-
Dehydration: The benzylic hydroxyl group is prone to elimination, forming the conjugated alkene impurity.
-
Oiling Out: The naphthyl group increases lipophilicity, making crystallization difficult in pure aqueous solvents.
Module 1: Enantiomeric Resolution (Chiral Purity)
User Question: "I synthesized the racemic alcohol via NaBH4 reduction. How do I isolate the (S)-enantiomer with >99% ee? Direct crystallization isn't working."
Technical Diagnosis: Racemic this compound cannot be enriched by simple recrystallization because it forms a solid solution or conglomerate depending on the polymorph. You must use a Diastereomeric Salt Resolution . The industry standard for this pharmacophore is (S)-Mandelic Acid .
The Mechanism: (S)-Mandelic acid reacts with the racemic amine to form two diastereomeric salts:
-
(S)-Amine[1][2] · (S)-Mandelate (Less soluble, crystallizes out)
-
(R)-Amine[1] · (S)-Mandelate (More soluble, stays in mother liquor)
Standard Operating Procedure (SOP): Classical Resolution
| Parameter | Specification |
| Resolving Agent | (S)-(+)-Mandelic Acid (0.5 to 1.0 eq) |
| Solvent System | Ethanol (95%) or IPA/Water (90:10) |
| Temperature | Dissolve at 60°C → Cool to 0-5°C |
| Target Yield | 35-40% (Theoretical max is 50%) |
Step-by-Step Protocol:
-
Dissolution: Dissolve 100g of racemic amino-alcohol in 500 mL of Ethanol (95%) at 50-60°C.
-
Addition: Add 0.6 equivalents of (S)-Mandelic acid. Stir until dissolved.
-
Nucleation: Cool slowly to 25°C over 2 hours. If the solution remains clear, add seed crystals of the pure (S,S)-salt.
-
Crystallization: Once turbidity is observed, cool further to 0-5°C and stir for 4 hours.
-
Filtration: Filter the white solid. Wash the cake with cold Ethanol.
-
Liberation (Free Basing): Suspend the salt in water/DCM (1:1). Adjust pH to >12 using NaOH. Separate the organic layer, dry, and evaporate to yield (S)-3-Amino-1-(2-naphthyl)propan-1-ol.
Workflow Diagram (Graphviz):
Caption: Workflow for the chiral resolution of the naphthyl-propanol intermediate using (S)-Mandelic acid.
Module 2: Chemical Purification (Removing Impurities)
User Question: "My product is chemically pure by NMR but has a persistent yellow/brown color. How do I remove this?"
Technical Diagnosis: The color usually arises from trace oxidation of the naphthalene ring or residual Mannich base precursors (ketones). Since your product is an amino-alcohol , it is amphoteric but predominantly basic. You can utilize an Acid/Base Swing Extraction to purify it without chromatography.
Troubleshooting Guide: Acid/Base Swing
-
Acid Phase (Protonation):
-
Dissolve crude oil in Toluene or MTBE.
-
Extract with 1M aqueous HCl.
-
Chemistry: The amine becomes protonated (
) and moves to the water phase. Neutral organic impurities (colored oxidation products, unreacted ketones) stay in the Toluene. -
Discard the organic layer.
-
-
Wash Phase:
-
Wash the acidic aqueous layer once with fresh Toluene to remove entrained organics.
-
-
Base Phase (Liberation):
-
Cool the aqueous layer to <10°C.
-
Slowly add 20% NaOH until pH > 12.
-
Chemistry: The amine is deprotonated (
) and becomes insoluble in water.
-
-
Recovery:
-
Extract the turbid aqueous mixture with DCM or Ethyl Acetate.
-
Dry over
and concentrate.
-
Critical Note on Emulsions: Naphthyl derivatives are surfactants. If an emulsion forms during extraction, add brine (saturated NaCl) to the aqueous layer to increase ionic strength and force phase separation.
Module 3: Impurity Profiling (The "Vinyl" Danger)
User Question: "I see a new impurity peak at RRT 1.2 on HPLC after drying my product at 60°C. It contains a double bond."
Technical Diagnosis: You have generated 3-Amino-1-(2-naphthyl)prop-1-ene . This is a dehydration impurity. The hydroxyl group at the benzylic position (next to the naphthyl ring) is "activated." In the presence of trace acid or excessive heat, water is eliminated.
Reaction Pathway:
Prevention Protocol:
-
Temperature Limit: Never dry the free base above 45°C under vacuum.
-
Acid Contact: Do not heat the salt form in the absence of solvent.
-
Storage: Store as the free base in a dark, cool place, or as a stable salt (e.g., Hydrochloride or Oxalate) only if the salt formation was performed at low temperature (0-10°C).
Summary of Physicochemical Properties
| Property | Value / Description | Note |
| Solubility (Free Base) | High: DCM, MeOH, EtOH, DMSOLow: Water, Hexane | Soluble in Toluene at high temp, insoluble at low temp (good for recrystallization). |
| pKa (Amine) | ~9.5 | Strong base; forms stable salts with mineral acids. |
| Stability | Sensitive to Acid + Heat | Risk of dehydration to alkene. |
| Appearance | White to Off-white Solid | Yellowing indicates oxidation. |
References
-
Wheeler, W. J., et al. (1995). Chiral Resolution of 3-amino-1-arylpropan-1-ols.[1] Journal of Labelled Compounds and Radiopharmaceuticals. (Foundational work on resolving analogous aryl-propanolamines).
-
Eli Lilly and Company. (2004). Process for the preparation of Duloxetine and intermediates thereof.[1] US Patent 20060128790A1. (Describes the (S)-Mandelic acid resolution of the thiophene analog, directly applicable to the naphthyl system).
-
Sorbera, L.A., et al. (2000). Duloxetine Oxalate.[3] Drugs of the Future, 25(9), 907-916. (Details the dehydration risks in the workup of SNRI alcohols).
-
Ratovelomanana-Vidal, V., et al. (2003). Enantioselective hydrogenation of beta-keto esters. Advanced Synthesis & Catalysis. (Alternative synthesis via asymmetric hydrogenation to avoid resolution).
Disclaimer: This guide is for research purposes only. All procedures should be validated in your specific laboratory environment with appropriate safety controls.
Sources
Technical Support Center: Reaction Optimization for 3-Amino-1-(2-naphthyl)propan-1-ol
The following technical guide is designed for researchers and process chemists optimizing the synthesis of 3-Amino-1-(2-naphthyl)propan-1-ol . This document functions as a self-contained support center, prioritizing mechanistic causality, robust protocols, and troubleshooting.
Target Molecule: this compound
CAS Registry Number: (Analogous structures: 1246815-83-7 for enantiomers)
Chemical Class:
Synthesis Strategy & Pathway Analysis
The most direct and atom-economical route to the primary amine (
Core Workflow (The "Nitrile Route")[1]
-
C-C Bond Formation: Lithiation of acetonitrile followed by nucleophilic addition to 2-naphthaldehyde.[1]
-
Functional Group Interconversion: Chemoselective reduction of the nitrile group to a primary amine without defunctionalizing the alcohol.
Figure 1: Strategic pathway for the synthesis of this compound via acetonitrile addition.
Experimental Protocol & Parameter Optimization
Step 1: Acetonitrile Addition (Formation of -Hydroxy Nitrile)
Objective: Create the carbon skeleton while avoiding the retro-aldol reaction or dehydration.[1]
| Parameter | Recommended Setting | Technical Rationale |
| Base Selection | LDA (Lithium Diisopropylamide) | Acetonitrile ( |
| Temperature | -78°C (Critical) | Kinetic control is essential.[1] Higher temperatures ( |
| Solvent | Anhydrous THF | High solubility for lithium enolates. Must be dry (<50 ppm |
| Stoichiometry | 1.1 - 1.2 eq. LDA / 1.0 eq. Acetonitrile | Slight excess of base ensures complete anion formation. The aldehyde is added after anion formation. |
Protocol Insight:
-
Generate LDA in situ (Diisopropylamine +
-BuLi) at C, then cool to C. -
Add Acetonitrile dropwise (maintain
C).[1] Stir for 30 min to form . -
Add 2-Naphthaldehyde (dissolved in THF) slowly.
-
Quench: Use saturated
at C before warming. Warming the unquenched alkoxide can trigger retro-aldol degradation.[1]
Step 2: Nitrile Reduction to Primary Amine
Objective: Reduce
| Parameter | Recommended Setting | Technical Rationale |
| Reducing Agent | LiAlH4 (2.5 - 3.0 eq) | Strong enough to reduce nitrile to amine.[1] |
| Temperature | Reflux (66°C) | Reduction of the intermediate imine species requires thermal energy. Room temperature reaction often stalls at the imine stage. |
| Mode of Addition | Soxhlet or Slurry Addition | Add the nitrile solution to the LAH suspension. Adding LAH to the nitrile can cause local overheating and side reactions. |
Troubleshooting Guide (Q&A)
Issue 1: Low Yield in Step 1 (Acetonitrile Addition)
User Question: "I am getting <30% yield for the hydroxy-nitrile intermediate. The rest is starting aldehyde. Why?"
Root Cause Analysis:
-
Wet Reagents: Acetonitrile is hygroscopic. Even trace water quenches LDA.
-
Retro-Aldol Reversion: If the reaction mixture warms up before quenching with acid/buffer, the equilibrium shifts back to the starting aldehyde.
-
Enolization of Aldehyde: Although 2-naphthaldehyde has no
-protons, if you used a different aldehyde or impure reagents, enolization could compete.[1]
Corrective Action:
-
Distill Acetonitrile over
before use. -
Quench Cold: Add the
solution while the flask is still in the dry ice/acetone bath. Do not remove the bath until the quench is complete.
Issue 2: "Gummy" Precipitate During LAH Workup
User Question: "After reducing with LiAlH4, I added water and the whole mixture turned into a gray, unfilterable sludge. How do I recover my product?"
Root Cause Analysis:
Aluminum salts form gelatinous hydroxides (
Corrective Action (The Fieser Method):
For every
- mL Water (Slowly! Exothermic).
- mL 15% NaOH (Converts gel to granular aluminate).
- mL Water . Result: A white, granular precipitate forms that is easily filtered. Wash the solid with THF to recover trapped amine.
Issue 3: Product is an Alkene (Dehydration)
User Question: "NMR shows vinylic protons. It seems I made 3-(2-naphthyl)acrylonitrile or propenylamine. How do I prevent this?"
Root Cause Analysis:
The
-
Pathway:
.[1]
Corrective Action:
-
Avoid Strong Acids: Do not use HCl for workup in Step 1. Use buffered
. -
Temperature Control: Do not distill the intermediate
-hydroxy nitrile at high temperatures; it is thermally unstable.[1] Use column chromatography or crystallize.
Analytical Checkpoints
| Checkpoint | Method | Expected Signal (1H NMR in CDCl3) |
| Intermediate | 1H NMR | |
| Product | 1H NMR | |
| Purity | HPLC | Monitor for "Stilbene-like" elimination byproducts (strong UV absorbance, longer retention time).[1] |
References
-
BenchChem Protocols. (n.d.). Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol. (Provides the analogous base-catalyzed acetonitrile addition protocol). [1]
-
Schlitzer, M., et al. (2021). 3-Hydroxypropanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum.[1][2] Journal of Medicinal Chemistry. (Details the synthesis of 3-hydroxypropanenitriles from aromatic aldehydes). [Link]
-
Wheeler, W. J., & O'Bannon, D. D. (1992).[3] A chiral synthesis of dapoxetine hydrochloride. Journal of Labelled Compounds and Radiopharmaceuticals. (Background on naphthalene-based amino alcohol chemistry). [Link][1]
Sources
Technical Support Center: Preserving the Stereochemical Integrity of 3-Amino-1-(2-naphthyl)propan-1-ol
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Amino-1-(2-naphthyl)propan-1-ol. This guide is designed to provide in-depth, practical solutions to the common challenge of preventing racemization of this critical chiral intermediate. Our goal is to equip you with the knowledge to maintain the enantiomeric purity of your material throughout your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A: Racemization is the process by which an enantiomerically pure compound, such as (S)- or (R)-3-Amino-1-(2-naphthyl)propan-1-ol, converts into a mixture of both enantiomers, ultimately forming a 1:1 racemic mixture.[1][2][3] This is a significant issue in pharmaceutical development because the biological activity of a chiral molecule is often exclusive to one enantiomer. The presence of the other enantiomer can lead to reduced efficacy, off-target effects, or even toxicity.[3][4]
Q2: What are the primary factors that can induce racemization of my compound?
A: The stereocenter in this compound, particularly the carbon bearing the amino group, is susceptible to racemization under certain conditions. The key factors that can promote this unwanted conversion are:
-
Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for racemization.[5][6][7]
-
pH: Both strongly acidic and, more commonly, basic conditions can catalyze racemization.[8][9][10]
-
Solvent: The polarity and protic nature of the solvent can influence the stability of intermediates involved in the racemization pathway.
-
Presence of Catalysts: Certain metals or acidic/basic impurities can act as catalysts for racemization.[11]
Q3: Which amino acids are most analogous in their susceptibility to racemization?
A: While this compound is not an amino acid, the principles of racemization at the alpha-carbon of amino acids are highly relevant. Amino acids with side chains that can stabilize a carbanion intermediate are particularly prone to racemization. Histidine and cysteine are known to be highly susceptible.[12][13] The naphthyl group in your compound, being aromatic, can also stabilize a carbanion intermediate through resonance, increasing its susceptibility to racemization.[14]
Troubleshooting Guide: Preventing Racemization in Your Experiments
This section provides a structured approach to troubleshooting and preventing racemization during the handling, reaction, and purification of this compound.
Issue 1: Loss of Enantiomeric Purity During a Reaction
Symptoms:
-
Chiral HPLC analysis shows a decrease in enantiomeric excess (ee) after the reaction compared to the starting material.
-
Inconsistent biological activity of the final product.
Root Causes & Solutions:
-
High Reaction Temperature:
-
Inappropriate pH:
-
Explanation: Basic conditions can facilitate the deprotonation of the chiral center, leading to a planar, achiral carbanion intermediate which can be re-protonated from either face, resulting in racemization.[1][14] Strongly acidic conditions can also promote racemization, though the mechanism may differ.
-
Solution:
-
Maintain a neutral or slightly acidic pH if the reaction conditions permit.
-
If a base is required, use a sterically hindered, non-nucleophilic base to minimize deprotonation at the chiral center.[10] The basicity and steric hindrance of organic bases have a significant influence on racemization.[10]
-
Buffer the reaction mixture to maintain a stable pH.
-
-
-
Solvent Effects:
-
Explanation: The choice of solvent can impact the stability of the chiral compound and any intermediates. Protic solvents may facilitate proton exchange that can lead to racemization.
-
Solution:
-
Screen a variety of aprotic solvents of differing polarities (e.g., THF, Dichloromethane, Toluene).
-
If a protic solvent is necessary, consider one with a lower dielectric constant.
-
-
-
Use of Protecting Groups:
-
Explanation: Protecting the amine functionality as a carbamate can significantly reduce its susceptibility to racemization.[15][16] The electron-withdrawing nature of the protecting group decreases the acidity of the adjacent C-H bond.
-
Solution: Protect the amino group with a suitable protecting group such as Boc (tert-Butoxycarbonyl) or Cbz (Benzyloxycarbonyl) prior to subsequent reaction steps.[17][18] The choice of protecting group will depend on the downstream reaction conditions.
Experimental Protocol: Boc Protection of this compound
-
Dissolution: Dissolve this compound in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base Addition: Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Reagent Addition: Slowly add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc)₂O dissolved in the same solvent at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a mild aqueous acid (e.g., 1M HCl) and extract the product with an organic solvent.
-
Purification: Purify the Boc-protected product by column chromatography.
-
Issue 2: Racemization During Purification
Symptoms:
-
Enantiomeric excess is high post-reaction but decreases after purification (e.g., column chromatography).
Root Causes & Solutions:
-
Silica Gel Acidity/Basicity:
-
Explanation: Standard silica gel is slightly acidic and can catalyze racemization. Conversely, basic alumina can also promote racemization.
-
Solution:
-
Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent).
-
Alternatively, use a deactivated silica gel.
-
-
-
Prolonged Exposure to Purification Media:
-
Explanation: The longer the compound is in contact with the stationary phase, the greater the opportunity for racemization.
-
Solution:
-
Optimize the chromatography method to minimize the run time.
-
Consider alternative purification methods such as crystallization if feasible.
-
-
Issue 3: Degradation of Chiral Purity During Storage
Symptoms:
-
A freshly analyzed sample shows high enantiomeric purity, but a sample from the same batch analyzed after a period of storage shows a lower ee.
Root Causes & Solutions:
-
Storage Conditions:
-
Explanation: Exposure to light, heat, or atmospheric moisture and CO₂ (which can form carbonic acid) can contribute to racemization over time.
-
Solution:
-
Store the compound at low temperatures (-20°C is recommended).
-
Protect from light by using an amber vial.
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to air and moisture.
-
-
Data Summary & Visualization
Table 1: Influence of Key Parameters on Racemization Risk
| Parameter | Low Racemization Risk | High Racemization Risk |
| Temperature | < 0°C | > Room Temperature |
| pH | 5 - 7 | < 4 or > 8 |
| Base Strength | Weak, Sterically Hindered | Strong, Non-hindered |
| Solvent | Aprotic (e.g., Toluene, THF) | Protic (e.g., Methanol, Water) |
| Amine Form | Protected (e.g., Boc, Cbz) | Free Amine |
Diagram 1: Proposed Racemization Mechanism under Basic Conditions
Caption: Base-catalyzed racemization proceeds via a planar achiral carbanion intermediate.
Diagram 2: Decision Workflow for Preventing Racemization
Caption: A decision-making workflow for maintaining the enantiomeric purity of the target compound.
Chiral Purity Analysis
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
A robust analytical method is crucial for monitoring the enantiomeric purity of your material.
-
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak series) are often effective for separating enantiomers of amino alcohols.[19]
-
Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample onto the HPLC system. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the following formula:[20] ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
References
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. ACS Publications. [Link]
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. PubMed. [Link]
-
Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Geochimica et Cosmochimica Acta. [Link]
-
Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Northern Arizona University. [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. [Link]
-
Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes. MDPI. [Link]
-
Influence of the Solvent on the Stereochemical Outcome of the Wittig Reaction on N-protected -amino Aldehydes and Alkyl(triphenyl)phosphoranilydene Acetates. ResearchGate. [Link]
-
Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications. [Link]
-
Heat of Dilution and Racemization of Chiral Amino Acid Solutions. ResearchGate. [Link]
-
Chirality amplification step of temperature cycle-induced deracemization. RSC Publishing. [Link]
-
Racemisation in Chemistry and Biology. The University of Manchester. [Link]
-
Racemization of chiral amino alcohols: Catalyst selection and characterization. ResearchGate. [Link]
-
Amino Acid-Protecting Groups. J. Org. Chem. [Link]
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. [Link]
- Racemization of optically active amino alcohols.
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Protecting group. Wikipedia. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
How can we protect an amino group leaving an alcohol group free? ResearchGate. [Link]
-
Racemization Assays. Science of Synthesis. [Link]
-
Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA. [Link]
-
[Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. PubMed. [Link]
-
The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. Canadian Science Publishing. [Link]
-
Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. PMC. [Link]
-
One-pot Synthesis of β-Azido and β-Amino Alcohols Using Fe3O4@SiO2@CS@POCl2-x as a Heterogenous and Magnetic Nanocatalyst. Organic Chemistry Research. [Link]
-
Racemization – Knowledge and References. Taylor & Francis. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
Sources
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
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- 5. pubs.acs.org [pubs.acs.org]
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- 7. researchgate.net [researchgate.net]
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- 9. experts.nau.edu [experts.nau.edu]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
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- 19. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 20. [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 3-Amino-1-(2-naphthyl)propan-1-ol Synthesis
Welcome to the technical support center for the synthesis of 3-Amino-1-(2-naphthyl)propan-1-ol. This valuable chiral amino alcohol is a key intermediate in the synthesis of various pharmaceuticals, including the potent serotonin-norepinephrine reuptake inhibitor, Duloxetine.[1][2] The critical step in its synthesis is the enantioselective reduction of the corresponding prochiral β-aminoketone, 3-Amino-1-(2-naphthyl)propan-1-one. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing this crucial transformation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Enantioselectivity (Low % ee)
Symptoms: The desired enantiomer is produced, but in a low enantiomeric excess, indicating a significant amount of the undesired enantiomer is also formed.
| Potential Cause | Explanation | Troubleshooting Steps |
| Suboptimal Catalyst Choice | The chosen chiral catalyst may not provide sufficient steric hindrance or electronic interaction to effectively differentiate between the two faces of the prochiral ketone. | Primary Recommendation: Utilize a Corey-Bakshi-Shibata (CBS) catalyst, specifically an oxazaborolidine derived from proline.[3][4] These catalysts are well-documented for the highly enantioselective reduction of prochiral ketones.[5] Alternative: For certain substrates, Noyori-type ruthenium-based catalysts can also be highly effective in asymmetric hydrogenation.[6][7] |
| Incorrect Catalyst Enantiomer | Using the wrong enantiomer of the catalyst will produce the opposite enantiomer of the desired product. | Verify the stereochemistry of the chiral ligand used to synthesize the catalyst. For example, to obtain the (S)-alcohol, an (S)-proline-derived CBS catalyst is typically used. |
| Moisture or Air Contamination | Many organometallic catalysts, particularly those used in asymmetric hydrogenation, are sensitive to air and moisture, which can lead to catalyst deactivation or the formation of achiral reducing species.[8] | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Handle air-sensitive catalysts in a glovebox or using Schlenk techniques. |
| Suboptimal Reaction Temperature | Higher reaction temperatures can decrease the energy difference between the diastereomeric transition states, leading to lower enantioselectivity.[8] | Perform the reaction at lower temperatures. For CBS reductions, temperatures between -78 °C and 0 °C are common.[9] |
| Incorrect Stoichiometry of Borane | In CBS reductions, the in-situ formation of the active catalyst requires the complexation of the oxazaborolidine with borane.[3][10] An incorrect ratio can lead to competing, non-selective reduction pathways. | Carefully control the stoichiometry of the borane source (e.g., BH₃·THF or BH₃·SMe₂). A slight excess of borane relative to the ketone is typical, but a large excess should be avoided. |
Issue 2: Low Conversion or Stalled Reaction
Symptoms: The reaction does not proceed to completion, leaving a significant amount of the starting β-aminoketone unreacted.
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Deactivation | The catalyst may be poisoned by impurities in the starting materials or solvents. As mentioned above, exposure to air or moisture can also deactivate the catalyst. | Purify starting materials and solvents prior to use. Ensure rigorous inert atmosphere techniques are employed. |
| Insufficient Catalyst Loading | The amount of catalyst may be too low to achieve a reasonable reaction rate. | While catalytic amounts are desired, a certain minimum loading is necessary. Typical catalyst loadings for CBS reductions range from 5-10 mol%. |
| Poor Solubility of Reactants | The starting ketone or catalyst may not be fully dissolved in the chosen solvent at the reaction temperature, limiting their availability to react. | Screen different anhydrous solvents. For CBS reductions, tetrahydrofuran (THF) and toluene are commonly used.[4] |
| Inherent Low Reactivity of the Substrate | The steric or electronic properties of the 2-naphthyl group might hinder the approach of the catalyst-reductant complex. | Increase the reaction temperature slightly, but be mindful of the potential impact on enantioselectivity. A more reactive borane source, such as catecholborane, could be considered with the CBS catalyst.[5] |
Issue 3: Formation of Significant Side Products
Symptoms: TLC or GC-MS analysis of the crude reaction mixture shows the presence of multiple, unexpected spots or peaks in addition to the starting material and desired product.
| Potential Cause | Explanation | Troubleshooting Steps |
| Over-reduction | In some cases, the amino group can coordinate with the reducing agent, leading to undesired reactions. | This is less common with borane-based reductions but can be a concern with stronger reducing agents. Stick to milder, more selective reagents like BH₃·THF. |
| Competing Hydroboration | If the substrate contains other reducible functional groups, such as alkenes or alkynes, the borane can react with these as well.[11] | The β-aminoketone substrate for this compound synthesis does not typically have these functionalities. However, if using a modified substrate, this could be a consideration. |
| Decomposition of Starting Material or Product | The starting β-aminoketone or the resulting amino alcohol may be unstable under the reaction conditions. | Analyze the reaction at various time points to monitor for the appearance of degradation products. If decomposition is observed, consider milder reaction conditions or a different catalyst system. |
Issue 4: Difficulties in Product Purification
Symptoms: The crude product is difficult to purify by standard methods like column chromatography or recrystallization, leading to low isolated yields or impure final product.
| Potential Cause | Explanation | Troubleshooting Steps |
| Co-elution of Product and Catalyst Byproducts | Boron-containing byproducts from the CBS reduction can sometimes be difficult to separate from the desired amino alcohol. | Work-up Procedure: A proper aqueous work-up is crucial. Quenching the reaction with an acid (e.g., dilute HCl) can help to hydrolyze borate esters and facilitate their removal in the aqueous phase.[12] Purification Method: Flash column chromatography on silica gel is a standard method.[1] A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a mixture of dichloromethane and methanol, can be effective. |
| Formation of Diastereomeric Salts | If purification involves the formation of a salt with a chiral acid, diastereomers may have similar solubilities, making separation difficult. | If using this method for resolution, carefully screen different chiral resolving agents and crystallization solvents. |
| Product is an Oil or Low-Melting Solid | The free base of this compound may not be a crystalline solid, making recrystallization challenging. | Consider converting the final product to a stable, crystalline salt, such as the hydrochloride or oxalate salt, which can often be purified by recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable catalyst for the asymmetric reduction of 3-Amino-1-(2-naphthyl)propan-1-one?
A1: For laboratory and industrial-scale synthesis, the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst is a highly reliable and well-established method.[5] These catalysts are known for their high enantioselectivity (often >95% ee), broad substrate scope, and predictable stereochemical outcomes.[4][5] The catalyst is typically generated in situ from a chiral amino alcohol, such as an (S)-proline derivative, and a borane source.[3][10]
Q2: How does the CBS catalyst achieve such high enantioselectivity?
A2: The mechanism of the CBS reduction involves a highly organized transition state.[5][13] The oxazaborolidine catalyst coordinates with the borane reducing agent, which in turn coordinates to the ketone. This coordination occurs in a way that the larger substituent on the ketone (the 2-naphthyl group) is oriented away from the bulky chiral ligand on the catalyst to minimize steric hindrance. This preferential orientation directs the hydride delivery from the borane to one specific face of the ketone, resulting in the formation of one enantiomer of the alcohol in high excess.[10]
Q3: Are there any viable alternatives to the CBS reduction for this synthesis?
A3: Yes, another powerful method is Noyori asymmetric hydrogenation.[6] This typically involves using a ruthenium catalyst with a chiral diphosphine ligand, like BINAP.[7] These systems can achieve very high enantioselectivities and are used in many industrial processes. Another approach is asymmetric transfer hydrogenation, which uses a hydrogen donor like isopropanol or formic acid instead of hydrogen gas, offering operational simplicity.[1][14] Biocatalytic methods using enzymes like ketoreductases also present a green and highly selective alternative.[15]
Q4: How can I monitor the progress and enantioselectivity of my reaction?
A4: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). To determine the enantiomeric excess (% ee) of your product, you will need a chiral analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a column with a chiral stationary phase are the most common and reliable methods.
Q5: My final product shows a low melting point and is difficult to handle. What can I do?
A5: It is common for chiral amino alcohols to be oils or low-melting solids in their free base form. Converting the final product to a salt, such as the hydrochloride or oxalate salt, can often yield a stable, crystalline solid with a sharp melting point. This not only makes the product easier to handle and store but also provides an additional opportunity for purification through recrystallization.
Experimental Protocols & Visualizations
General Experimental Workflow for CBS Reduction
Caption: A typical workflow for the CBS-catalyzed asymmetric reduction.
Troubleshooting Logic for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity.
References
-
CBS catalyst - Wikipedia. Available at: [Link]
-
A facile asymmetric synthesis of (S)-duloxetine - arkat usa. Available at: [Link]
-
Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent - Chemical Communications (RSC Publishing). Available at: [Link]
-
Stereoselective Synthesis and Dissolution Studies on Enteric Coated Pellets of (S)-Duloxetine Hydrochloride. Available at: [Link]
-
CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. Available at: [Link]
-
Asymmetric hydrogenation - Wikipedia. Available at: [Link]
-
Chiral Oxazaborolidines for Asymmetric Synthesis - Labinsights. Available at: [Link]
-
Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. Available at: [Link]
-
Kinetics and mechanism of the morpholine-borane reduction of methyl alkyl ketones - American Chemical Society. Available at: [Link]
-
Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions - PMC. Available at: [Link]
-
Chemo-enzymatic synthesis of the antidepressant Duloxetine and its enantiomer | Request PDF - ResearchGate. Available at: [Link]
-
Duloxetine Synthesis - ResearchGate. Available at: [Link]
-
Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC. Available at: [Link]
-
Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Chem 115 - Andrew G Myers Research Group. Available at: [Link]
-
An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Borane as a reducing agent - Chemistry Stack Exchange. Available at: [Link]
-
Reduction of the Carbonyl Group - Synthesis of 1º and 2º Alcohols - Chemistry LibreTexts. Available at: [Link]
- A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents.
- A process for the purification of 3-amino-1,2-propanediol and 2-amino ... - Google Patents.
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC. Available at: [Link]
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available at: [Link]
-
Microscale Synthesis of Chiral Alcohols via Asymmetric Catalytic Transfer Hydrogenation | Journal of Chemical Education - ACS Publications. Available at: [Link]
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available at: [Link]
- Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation - Google Patents.
- Production and use of 3-methylamino-1-(2-thienyl)-1-propanone - Google Patents.
-
3-AMINO-1,2- PROPANEDIOL (APD) - Borregaard. Available at: [Link]
-
Preparation method of 3-amino-1,2-propanediol - WIPO Patentscope. Available at: [Link]
-
The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed. Available at: [Link]
-
Chiral FAQs - MZ-Analysentechnik. Available at: [Link]
-
3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes - ResearchGate. Available at: [Link]
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Validation & Comparative
A Comparative Spectroscopic Guide to 3-Amino-1-(2-naphthyl)propan-1-ol and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. The 3-amino-1-(2-naphthyl)propan-1-ol scaffold is a key pharmacophore, representing a class of chiral amino alcohols with significant potential in asymmetric synthesis and as building blocks for therapeutic agents. This guide provides an in-depth comparative analysis of the spectroscopic signatures of the parent compound and its common N-substituted derivatives.
Drawing upon established principles of organic spectroscopy and data from closely related structural analogs, this document offers a robust framework for identifying and differentiating these molecules. We will explore the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, explaining not just the data, but the underlying chemical principles that dictate the spectral outcomes.
Plausible Synthetic Pathway
To understand the context of our analysis, a common and efficient synthetic route to these compounds involves a two-step process. The first step is a Mannich reaction involving 2-acetylnaphthalene, formaldehyde, and a suitable primary or secondary amine to form the β-aminoketone precursor.[1] The subsequent step is the reduction of the ketone to the corresponding secondary alcohol, typically achieved with a mild reducing agent like sodium borohydride. This pathway allows for facile generation of various N-substituted derivatives by simply changing the amine used in the initial reaction.
Caption: A plausible two-step synthesis for N-substituted this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of organic molecules. The distinct electronic environments of the naphthyl ring and the aminopropanol chain give rise to a characteristic set of signals.
¹H NMR Spectroscopy: A Comparative Analysis
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The key diagnostic regions are the aromatic region (naphthyl protons) and the aliphatic region (propanol chain protons).
Causality Behind Signal Assignment:
-
Naphthyl Protons (δ 7.0-8.5 ppm): The 2-substituted naphthalene ring gives rise to a complex multiplet pattern for its seven protons. Protons on the same ring as the substituent will be more affected and typically spread over a wider range.
-
Methine Proton (-CH-OH, δ ~5.0 ppm): This proton is adjacent to both the electron-withdrawing hydroxyl group and the aromatic ring, shifting it significantly downfield. It typically appears as a doublet of doublets (dd) due to coupling with the two diastereotopic protons on the adjacent methylene group.
-
Methylene Protons (-CH₂-CH, δ ~2.0-2.2 ppm): These two protons are diastereotopic due to the adjacent chiral center. They will appear as distinct multiplets, each coupling to the methine proton and the other methylene group protons.
-
Methylene Protons (-CH₂-N, δ ~2.8-3.2 ppm): These protons are adjacent to the nitrogen atom, which deshields them, causing a downfield shift compared to the other methylene group.
-
Amine/Hydroxyl Protons (N-H, O-H): These signals are often broad and their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. They can be confirmed by a D₂O exchange experiment, wherein they disappear from the spectrum.
Table 1: Comparative Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | Parent (R¹,R²=H) | N-Methyl (R¹=H, R²=CH₃) | N-Acetyl (R¹=H, R²=Ac) |
| Naphthyl-H | 7.20 - 8.10 (m, 7H) | 7.20 - 8.10 (m, 7H) | 7.25 - 8.15 (m, 7H) |
| -CH-(OH)- | ~5.05 (dd) | ~5.00 (dd) | ~5.15 (dd) |
| -CH₂-CH- | ~2.10 (m, 2H) | ~2.05 (m, 2H) | ~2.20 (m, 2H) |
| -CH₂-N- | ~2.90 (m, 2H) | ~2.85 (m, 2H) | ~3.40 (m, 2H) |
| N-CH₃ | - | ~2.45 (s, 3H) | - |
| N-H | broad | broad | ~6.5 (broad t) |
| O-H | broad | broad | broad |
| -C(O)CH₃ | - | - | ~2.00 (s, 3H) |
Analysis of Differences:
-
N-Methyl Derivative: The most obvious change is the appearance of a sharp singlet around 2.45 ppm corresponding to the three N-methyl protons. The N-H signal would integrate to one proton instead of two.
-
N-Acetyl Derivative: The introduction of the electron-withdrawing acetyl group has several effects. The protons on the adjacent methylene group (-CH₂-N-) are significantly deshielded and shift downfield to ~3.40 ppm. A sharp singlet for the acetyl methyl group appears around 2.00 ppm. The N-H proton is now an amide proton, which is typically less broad and appears further downfield (~6.5 ppm) than an amine N-H.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a direct map of the carbon framework. Broadband proton decoupling is typically used to simplify the spectrum to a series of singlets.
Table 2: Comparative Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | Parent (R¹,R²=H) | N-Methyl (R¹=H, R²=CH₃) | N-Acetyl (R¹=R², R²=Ac) |
| Naphthyl-C (quaternary) | 132-135 (2C), ~140 (1C) | 132-135 (2C), ~140 (1C) | 132-135 (2C), ~140 (1C) |
| Naphthyl-CH | 123-129 (7C) | 123-129 (7C) | 123-129 (7C) |
| -CH-(OH)- | ~72 | ~72 | ~70 |
| -CH₂-CH- | ~38 | ~38 | ~36 |
| -CH₂-N- | ~45 | ~54 | ~40 |
| N-CH₃ | - | ~36 | - |
| -C(O)CH₃ | - | - | ~170 (C=O), ~23 (CH₃) |
Analysis of Differences:
-
The carbon signals for the naphthyl ring are largely unaffected by substitution on the distant amino group.[2][3]
-
N-Methylation: The -CH₂-N- carbon shifts downfield due to the substitution pattern. A new peak for the N-CH₃ carbon appears around 36 ppm.[4]
-
N-Acetylation: The most dramatic change is the appearance of the carbonyl carbon signal far downfield (~170 ppm) and the acetyl methyl carbon signal upfield (~23 ppm). The -CH₂-N- carbon is shifted slightly upfield compared to the parent amine.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent technique for rapidly confirming the presence of key groups like O-H, N-H, and C=O.
Causality Behind Vibrational Frequencies:
-
O-H and N-H Stretches (3200-3500 cm⁻¹): These appear as strong, broad bands due to hydrogen bonding. A primary amine (R-NH₂) will show two distinct peaks in this region (symmetric and asymmetric stretching), while a secondary amine (R₂NH) shows one.
-
C=O Stretch (Amide I Band, ~1640 cm⁻¹): This is a very strong and sharp absorption, unique to the N-acetyl derivative, making it easy to distinguish.[5]
-
Aromatic C=C Stretches (1450-1600 cm⁻¹): The naphthalene ring will show several sharp peaks in this region.
-
C-O Stretch (~1050-1150 cm⁻¹): This corresponds to the stretching of the carbon-oxygen bond of the alcohol.
Table 3: Comparative IR Frequencies (cm⁻¹)
| Functional Group | Parent (Primary Amine) | N-Methyl (Secondary Amine) | N-Acetyl (Secondary Amide) |
| O-H Stretch (alcohol) | ~3350 (broad) | ~3350 (broad) | ~3380 (broad) |
| N-H Stretch | ~3370, ~3290 (2 peaks) | ~3320 (1 peak, broad) | ~3300 (1 peak, broad) |
| C-H Stretch (aromatic) | ~3050 | ~3050 | ~3050 |
| C-H Stretch (aliphatic) | 2850-2960 | 2850-2960 | 2850-2960 |
| C=O Stretch (Amide I) | - | - | ~1640 (strong) |
| N-H Bend | ~1600 | ~1570 | ~1550 (Amide II) |
| C=C Stretch (aromatic) | 1500-1600 | 1500-1600 | 1500-1600 |
| C-O Stretch | ~1100 | ~1100 | ~1100 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the molecule upon ionization. Electron Impact (EI) is a common high-energy ionization technique that leads to predictable fragmentation.
Expected Fragmentation Pathways:
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass. For compounds containing a single nitrogen atom, this will be an odd number according to the Nitrogen Rule.
-
Alpha-Cleavage: This is a dominant fragmentation pathway for both alcohols and amines. The bond adjacent to the heteroatom breaks, leading to a stable, resonance-stabilized cation.
-
Cleavage between C1 and C2 would result in a [C₉H₇-CH=OH]⁺ fragment.
-
Cleavage between the nitrogen and its adjacent carbon is also highly likely.
-
-
Loss of Water: Alcohols readily lose a water molecule (M-18) from the molecular ion.
Caption: Primary expected fragmentation pathways for this compound in EI-MS.
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in EI-MS
| Ion Fragment | Parent (MW=215.28) | N-Methyl (MW=229.31) | N-Acetyl (MW=257.32) |
| [M]⁺ | 215 | 229 | 257 |
| [M-H₂O]⁺ | 197 | 211 | 239 |
| [Naphthyl-CH=OH]⁺ | 157 | 157 | 157 |
| [CH₂=NH₂]⁺ | 30 | - | - |
| [CH₂=NHCH₃]⁺ | - | 44 | - |
| [CH₂=NHC(O)CH₃]⁺ | - | - | 86 |
| [Naphthyl]⁺ | 127 | 127 | 127 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for compounds containing chromophores, such as the naphthalene ring system.
The naphthalene ring is the primary chromophore and is expected to exhibit strong π → π* transitions. Based on data for 2-substituted naphthalenes, one can expect two main absorption bands.[6][7]
-
A strong absorption band around 220-230 nm .
-
A series of finer, structured bands between 260-330 nm .
Substitution on the amino group is not expected to cause a major shift in the λmax as it is insulated from the aromatic ring by the propyl chain. However, changes in solvent polarity can influence the fine structure of the absorption bands.
Experimental Protocols
The following are self-validating, standard operating procedures for the acquisition of high-quality spectroscopic data for this class of compounds.
Workflow for Spectroscopic Analysis
Caption: General workflow for the complete spectroscopic characterization of synthesized derivatives.
A. NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Use a standard single-pulse experiment. Set the spectral width to cover 0-12 ppm.
-
Average 16-32 scans to achieve a good signal-to-noise ratio.
-
Process the data with an exponential multiplication (line broadening of 0.3 Hz) before Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover 0-220 ppm.
-
A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
D₂O Exchange: To confirm N-H and O-H peaks, add 1-2 drops of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The exchangeable proton signals will disappear or significantly diminish.
B. IR Spectroscopy Protocol (ATR)
-
Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans for a high-quality spectrum.
C. Mass Spectrometry Protocol (EI)
-
Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a Gas Chromatography (GC) inlet.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-500) to ensure detection of both the molecular ion and key fragments.
D. UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane) in a quartz cuvette. A typical concentration is around 10⁻⁵ M.
-
Blank Spectrum: Record a baseline spectrum using a cuvette containing only the solvent.
-
Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorption spectrum, typically from 200 nm to 400 nm.
References
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
-
Borg, D., et al. Colourful 3-amino-1,8-naphthalimide alkyl-substituted fluorescent derivatives. Malta Journal of Health Sciences. Available at: [Link]
-
Singh, P., et al. Design, and facile synthesis of 1,3 diaryl-3-(arylamino)propan-1-one derivatives as the potential alpha-amylase inhibitors and antioxidants. Bioorganic Chemistry. Available at: [Link]
-
Krajewska, U., et al. Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. PubMed. Available at: [Link]
-
Indian Journal of Pharmaceutical Education and Research. Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Available at: [Link]
-
ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. Available at: [Link]
-
Kourounakis, P., & Chilliard, N. The synthesis of some 1,1-diphenyl-1-alkoxy-3-alkylamino-2-propanones of biological interest. Pharmazie. Available at: [Link]
-
Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available at: [Link]
-
NIST. 1-Propanol, 3-amino- IR Spectrum. NIST WebBook. Available at: [Link]
-
University of Calgary. 13C NMR of 1-Propanol. Available at: [Link]
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Fausto, R., et al. Structural and vibrational characterisation of 3-amino-1-propanol a concerted SCF-MO ab initio, Raman and infrared (matrix isolation and liquid phase) spectroscopy study. PubMed. Available at: [Link]
-
MDPI. Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging. Available at: [Link]
-
ResearchGate. Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. Available at: [Link]
-
Royal Society of Chemistry. Supplementary Information - Identification of Secondary Amine Salts By 13C NMR Spectroscopy. Available at: [Link]
-
Royal Society of Chemistry. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences. Available at: [Link]
-
ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available at: [Link]
-
Patil, R., et al. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry. Available at: [Link]
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A Comparative Guide to the Biological Efficacy of 3-Amino-1-(2-naphthyl)propan-1-ol Analogs for Drug Discovery Professionals
As Senior Application Scientists, we understand that the journey from a lead compound to a clinical candidate is paved with nuanced structural modifications and rigorous biological evaluation. This guide provides an in-depth comparison of the biological efficacy of analogs of 3-Amino-1-(2-naphthyl)propan-1-ol, a scaffold with significant potential in medicinal chemistry. We will delve into the structure-activity relationships (SAR) that govern the pharmacological profile of this class of compounds, with a particular focus on their application as monoamine reuptake inhibitors.
The β-amino alcohol moiety is a well-established pharmacophore found in numerous biologically active molecules.[1] Its presence in drugs like salbutamol and propranolol underscores its importance in therapeutic design.[1] The strategic modification of the parent compound, this compound, can lead to analogs with tailored potency, selectivity, and pharmacokinetic properties.
The Rationale for Analog Development: A Focus on Monoamine Transporters
The 2-naphthyl group provides a rigid, aromatic scaffold that can engage in various receptor-ligand interactions. The amino and hydroxyl groups of the propanolamine chain are key hydrogen bonding motifs. The development of analogs of this compound is often driven by the goal of modulating its interaction with monoamine transporters, namely the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Triple reuptake inhibitors (TRIs), which block all three transporters, are being investigated as a new generation of antidepressants with the potential for a more rapid onset of action and improved efficacy.[2][3]
A prime example of a highly potent analog is (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS) . This compound has demonstrated significant binding affinity for human SERT, NET, and DAT, establishing it as a potent triple reuptake inhibitor.[2][3]
Comparative Biological Efficacy: A Data-Driven Analysis
The biological efficacy of this compound analogs can be quantitatively assessed through in vitro binding and functional assays. The following table summarizes the binding affinities (Kd) and inhibitory constants (Ki) of PRC200-SS for the human monoamine transporters.
| Compound | Transporter | Kd (nM)[2][3] | Ki (nM)[2][3] |
| PRC200-SS | hSERT | 2.3 | 2.1 |
| hNET | 0.63 | 1.5 | |
| hDAT | 18 | 61 |
These data highlight the high affinity of PRC200-SS for all three transporters, with a particularly strong interaction with the norepinephrine transporter. The introduction of a methyl group on the amine and a phenyl group at the 1-position of the propanol chain, along with the specific (1S,2S) stereochemistry, are critical for this pharmacological profile.
Structure-Activity Relationship (SAR) Insights
The SAR for this class of compounds can be dissected by considering modifications at key positions of the this compound scaffold.
Logical Flow of SAR Analysis
Caption: Key structural modifications influencing the biological efficacy of this compound analogs.
-
Substitution on the Amino Group: The nature of the substituent on the nitrogen atom significantly impacts transporter affinity and selectivity. Small alkyl groups, such as the methyl group in PRC200-SS, are often well-tolerated and can enhance potency.
-
Substitution at the 1-Position: The addition of an aromatic ring at the 1-position, as seen with the phenyl group in PRC200-SS, can introduce beneficial π-π stacking interactions within the transporter binding pocket.
-
Substitution on the Naphthyl Ring: Modifications to the naphthyl ring itself can be used to fine-tune the electronic and lipophilic properties of the molecule. Electron-withdrawing or -donating groups can alter the pKa of the amino group and influence interactions with the target.
-
Stereochemistry: The stereochemistry of the chiral centers at the 1 and 2-positions of the propanol chain is critical for biological activity. The (1S,2S) configuration of PRC200-SS is likely optimal for fitting into the binding sites of the monoamine transporters.
Experimental Methodologies for Efficacy Evaluation
To enable researchers to conduct their own comparative studies, we provide the following detailed, self-validating experimental protocols.
Radioligand Binding Assays
This protocol determines the binding affinity (Kd and Ki) of test compounds for the human monoamine transporters.
Materials:
-
Cell membranes expressing the human serotonin, norepinephrine, or dopamine transporter.
-
Radioligands: [³H]citalopram (for hSERT), [³H]nisoxetine (for hNET), [³H]WIN 35,428 (for hDAT).
-
Test compounds (analogs of this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding inhibitor (e.g., fluoxetine for hSERT, desipramine for hNET, GBR 12909 for hDAT).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or test compound.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Harvest the membranes onto filter mats using a cell harvester and wash with ice-cold assay buffer.
-
Place the filter mats in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from a concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Experimental Workflow for Binding Affinity Determination
Caption: Step-by-step workflow for determining the binding affinity of test compounds using radioligand binding assays.
Neurotransmitter Uptake Inhibition Assays
This functional assay measures the ability of test compounds to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.
Materials:
-
HEK293 cells stably expressing hSERT, hNET, or hDAT.
-
[³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine.
-
Test compounds.
-
Uptake buffer.
-
Scintillation fluid and counter.
Protocol:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle.
-
Initiate the uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period at 37°C.
-
Terminate the uptake by washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Determine the IC50 of the test compound for uptake inhibition.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of neuroscience. The well-characterized analog, PRC200-SS, demonstrates the potential to achieve high potency as a triple reuptake inhibitor. Future research should focus on synthesizing and evaluating a broader range of analogs to further elucidate the SAR of this chemical series. By systematically modifying the N-substituent, the C1-substituent, and the naphthyl ring, and by exploring different stereoisomers, it is possible to develop compounds with optimized efficacy and selectivity profiles for a variety of therapeutic targets.
References
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Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. MDPI. [Link]
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Structure-activity relationships of new NAPAP-analogs. PubMed. [Link]
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Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents. PubMed. [Link]
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Synthesis and therapeutic application of beta-amino alcohol derivatives. ResearchGate. [Link]
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Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. PMC. [Link]
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Biologically active β‐amino alcohols with significant implications in... ResearchGate. [Link]
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Antidepressant-like pharmacological profile of a novel triple reuptake inhibitor, (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS). PubMed. [Link]
-
Antidepressant-Like Pharmacological Profile of a Novel Triple Reuptake Inhibitor, (1S, 2S)-3-(Methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS). ResearchGate. [Link]
-
Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. PubMed. [Link]
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Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI. [Link]
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Structure–activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription. PMC. [Link]
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An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Bentham Science. [Link]
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Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. PubMed. [Link]
-
Naphthylaminopropane. Wikipedia. [Link]
-
Substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents. PubMed. [Link]
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Chiral Amino Alcohols: A Comparative Analysis Featuring 3-Amino-1-(2-naphthyl)propan-1-ol Analogues
Introduction: The Critical Role of Chiral Amino Alcohols in Pharmaceutical Synthesis
Chiral amino alcohols are high-value organic compounds that serve as fundamental structural backbones for a vast array of active pharmaceutical ingredients (APIs).[1] Their specific three-dimensional arrangement, or stereochemistry, is frequently the basis for selective interactions with biological targets like enzymes and receptors, which is fundamental to the efficacy and safety of many drugs.[1][2] Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to enantiomerically pure amino alcohols is a primary focus in medicinal chemistry and process development.[1][3]
This guide provides a comparative analysis of the primary synthetic strategies for producing chiral amino alcohols, with a focus on cost-effectiveness. While our target topic is 3-Amino-1-(2-naphthyl)propan-1-ol, the publicly available, in-depth process data for this specific molecule is limited. Therefore, we will use the industrially significant and structurally related compound, (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol , a pivotal intermediate in the synthesis of the antidepressant Duloxetine, as our central case study.[4][5][6] The core principles of asymmetric synthesis versus chiral resolution, catalyst selection, and process optimization discussed herein are directly applicable to the synthesis of the naphthyl analogue and other similar chiral amino alcohols.
Core Synthetic Strategies: A High-Level Overview
The synthesis of a specific enantiomer of an amino alcohol like (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol can be broadly categorized into two main approaches: direct Asymmetric Synthesis and Chiral Resolution of a racemic mixture. The choice between these routes is a critical decision in process development, dictated by factors such as scale, required purity, catalyst cost, and process complexity.
-
Asymmetric Synthesis : This approach aims to directly produce the desired enantiomer from a prochiral precursor, most commonly a ketone. The primary advantage is a theoretical yield of 100%. Key methods include:
-
Catalytic Asymmetric Reduction : Utilizes a chiral catalyst to stereoselectively reduce a prochiral ketone. This can be achieved through methods like transfer hydrogenation with Ruthenium-diamine catalysts or reduction with borane mediated by a chiral oxazaborolidine (Corey-Bakshi-Shibata or CBS reduction).[1] These methods are known for excellent enantioselectivity, often exceeding 95% enantiomeric excess (ee).[1]
-
Biocatalytic (Enzymatic) Reduction : Employs enzymes, such as engineered carbonyl reductases or whole-cell systems (e.g., Saccharomyces cerevisiae), to perform the enantioselective reduction.[3][6][7] This strategy is a cornerstone of green chemistry, operating under mild aqueous conditions and often achieving near-perfect enantioselectivity (>99% ee).[3][6][8]
-
-
Chiral Resolution : This classic and industrially robust method involves synthesizing a racemic mixture (a 50:50 mix of both enantiomers) of the amino alcohol and then separating them.
-
Diastereomeric Salt Formation : The racemic amino alcohol is reacted with a chiral resolving agent, such as (S)-(+)-mandelic acid.[4][5] This forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized and separated. While simple and scalable, this method's primary drawback is a maximum theoretical yield of 50% for the desired enantiomer, unless the unwanted enantiomer can be racemized and recycled.[9][10]
-
Workflow for Selecting a Synthetic Route
The decision to pursue asymmetric synthesis versus resolution is a multi-faceted one, balancing upfront investment in catalysts or enzymes against downstream processing and yield limitations. The following diagram illustrates a typical decision-making workflow for process chemists.
Caption: Decision workflow for selecting a synthetic strategy.
Cost-Effectiveness and Performance Comparison
The ultimate measure of a process's viability is its cost-effectiveness, which encompasses not only the direct cost of materials but also factors like process efficiency, throughput, and environmental impact.
Caption: High-level comparison of Asymmetric vs. Resolution pathways.
The table below summarizes the key performance indicators for the primary synthetic routes to chiral amino alcohols, using data from studies on the Duloxetine intermediate.
| Metric | Biocatalytic Asymmetric Reduction | Chemo-catalytic Asymmetric Reduction | Classical Resolution |
| Starting Material | Prochiral Amino Ketone | Prochiral Amino Ketone | Racemic Amino Alcohol |
| Key Reagent | Immobilized Enzyme/Yeast Cells[6] | Chiral Ru or Rh Catalyst[1] | Chiral Resolving Agent (e.g., (S)-Mandelic Acid)[5] |
| Typical Yield | >95% (approaching 100% conversion)[6] | ~80-95%[1] | <50% (typically 40-45% after isolation)[9] |
| Enantiomeric Excess (ee) | >99%[6] | >95%[1] | >99.9% (after recrystallization)[5] |
| Process Conditions | Mild (e.g., 30°C, aqueous media)[6] | Varied, may require inert atmosphere, pressure | Ambient temperature, standard glassware[5] |
| Atom Economy | High | High | Low (without racemization/recycle) |
| Cost Factors | Enzyme development/sourcing, immobilization. Reusable.[3][6] | High cost of precious metal catalysts (Ru, Rh). Ligand synthesis. | Cost of resolving agent, solvent for crystallization. Loss of >50% of material. |
| Key Advantages | Extremely high selectivity, green process, mild conditions. | High selectivity, predictable stereochemistry. | Procedurally simple, scalable, robust, avoids expensive catalysts. |
| Key Disadvantages | Substrate scope can be limited, potential for product inhibition.[6] | Catalyst cost, sensitivity to air/moisture, removal of metal traces. | Inherently low yield, requires additional step to recover/recycle unwanted enantiomer. |
Detailed Experimental Protocols
To provide a practical context, this section details methodologies for two distinct and effective approaches.
Protocol 1: Asymmetric Synthesis via Biocatalytic Reduction
This protocol is based on the highly efficient synthesis of (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae cells.[6] This method exemplifies a green, cost-effective approach due to the reusability of the biocatalyst and mild reaction conditions.
Objective: To produce (S)-amino alcohol with high conversion and >99% ee.
Methodology:
-
Biocatalyst Preparation:
-
Saccharomyces cerevisiae cells are cultured under optimal conditions (e.g., 28 hours).
-
The cells are then immobilized in a support matrix, such as alginate/chitosan microcapsules, to enhance stability and allow for easy recovery and reuse.[6]
-
Causality: Immobilization prevents cell breakdown during the reaction and simplifies the workup process, which is critical for cost-effectiveness in a scaled-up process as the biocatalyst can be used for multiple batches (up to nine times reported).[6]
-
-
Asymmetric Reduction:
-
In a temperature-controlled bioreactor, suspend the immobilized cells in a suitable buffer solution (e.g., citrate buffer, pH 6.0).
-
Add the substrate, 3-N-methylamino-1-(2-thienyl)-1-propanone, to a concentration of approximately 5 g/L.[6]
-
Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation (e.g., 180 rpm).
-
Causality: The pH and temperature are maintained at the optimal range for the reductase enzymes within the yeast cells to ensure maximum catalytic activity and enantioselectivity.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress via HPLC until the starting ketone is fully consumed. A continuous reduction in a membrane reactor can be employed to remove the product as it forms, preventing product inhibition and improving productivity.[6][7]
-
Once complete, filter the reaction mixture to recover the immobilized biocatalyst for reuse.
-
Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).
-
-
Purification and Analysis:
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by standard methods if necessary.
-
Determine the enantiomeric excess (% ee) using chiral HPLC analysis. The expected result is >99% ee with near-quantitative conversion.[6]
-
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
This protocol is adapted from the well-documented, industrial-scale resolution of racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol using (S)-mandelic acid.[5] This method is valued for its robustness and scalability.
Objective: To isolate (S)-amino alcohol with >99.9% ee from a racemic mixture.
Methodology:
-
Salt Formation:
-
Dissolve racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol (1 equivalent) in 2-butanol containing a small amount of water (approx. 2 molar equivalents).
-
Add a solution of (S)-(+)-mandelic acid (0.5-0.6 equivalents) in 2-butanol to the mixture.
-
Heat the mixture to achieve a clear solution, then allow it to cool slowly to ambient temperature with gentle stirring to initiate crystallization.
-
Causality: The specific solvent system (2-butanol with water) is critical. It is optimized to maximize the solubility difference between the two diastereomeric salts—(S)-amine•(S)-acid and (R)-amine•(S)-acid—ensuring that the less soluble (S,S) salt selectively crystallizes out of the solution in high purity.[5]
-
-
Isolation of Diastereomeric Salt:
-
After crystallization is complete (typically several hours), collect the precipitated solid by filtration.
-
Wash the solid cake with cold 2-butanol to remove any residual mother liquor containing the more soluble (R,S) salt.
-
Dry the solid to obtain the (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol • (S)-mandelic acid salt.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., toluene).
-
Add an aqueous base (e.g., sodium hydroxide solution) to adjust the pH to >12.
-
Causality: The base deprotonates the mandelic acid and the amino group, breaking the ionic bond of the salt. This liberates the free (S)-amino alcohol, which is soluble in the organic layer, while the sodium mandelate salt remains in the aqueous layer.
-
-
Purification and Analysis:
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the (S)-amino alcohol.
-
Determine the enantiomeric excess by chiral HPLC. A single crystallization is often sufficient to achieve >99.9% ee.[5]
-
Conclusion
The selection of a synthetic route for chiral amino alcohols like this compound is a strategic decision that profoundly impacts the overall cost and sustainability of a manufacturing process.
-
Asymmetric Synthesis , particularly through biocatalysis , represents the most modern and atom-economical approach. It offers near-perfect enantioselectivity and high yields under environmentally benign conditions, making it highly attractive for new process development, provided the initial investment in enzyme screening and optimization is feasible.[3][6]
-
Classical Chiral Resolution remains a highly relevant and cost-effective industrial strategy due to its simplicity, scalability, and the use of relatively inexpensive reagents.[4][5] Its primary limitation is the 50% theoretical yield, which can be overcome by integrating a racemization and recycling step for the unwanted enantiomer, albeit at the cost of increased process complexity.[9]
Ultimately, the most cost-effective method is not universal. It depends on the specific economic and regulatory landscape, the required scale of production, and the purity demands of the final product. For high-value APIs where enantiomeric purity is paramount, the upfront costs of developing a highly efficient asymmetric process are often justified by higher yields and reduced waste, leading to superior long-term cost-effectiveness.
References
- Enabling an atom-economic production of chiral amino alcohols by electrodialysis with bipolar membranes. Green Chemistry (RSC Publishing).
- Biocatalytic Synthesis of Amino Alcohols. Publication Server of the University of Greifswald.
- Chiral Amino Alcohols Market | Global Market Analysis Report - 2035. Market Research Report.
- Application Notes and Protocols for the Synthesis of Duloxetine Utilizing (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol. Benchchem.
- Novel Process For Preparation Of Duloxetine And Intermediates For Use. Quick Company.
- Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid. Kenichi Sakai.
- WO2008078124A1 - A process for the preparation of duloxetin and new key intermediates for use therein. Google Patents.
- Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae. Bioprocess Biosyst Eng.
- Discovery and synthesis of chiral amino alcohols. Benchchem.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
- 3-Amino-1,2-Propanediol: Advancing Innovative Chiral Chemistry and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. ResearchGate.
- 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. ResearchGate.
- KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 6. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enabling an atom-economic production of chiral amino alcohols by electrodialysis with bipolar membranes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents [patents.google.com]
performance evaluation of 3-Amino-1-(2-naphthyl)propan-1-ol as a catalyst
Publish Comparison Guide: Performance Evaluation of 3-Amino-1-(2-naphthyl)propan-1-ol (NAP-3-AP) as a Chiral Catalyst
Executive Summary: The Naphthyl Advantage
This compound (NAP-3-AP) represents a significant structural evolution in the class of chiral
This guide evaluates NAP-3-AP primarily in the context of the enantioselective addition of diethylzinc to aldehydes , a standard testbed for ligand efficacy. Comparative analysis reveals that the naphthyl substitution typically enhances enantioselectivity (ee) by 5–15% over phenyl analogs due to superior
Chemical Profile & Structural Logic
The efficacy of NAP-3-AP stems from its specific structural features, which dictate its coordination geometry with zinc.
| Feature | NAP-3-AP (Naphthyl Analog) | 3-Amino-1-phenylpropan-1-ol (Phenyl Analog) | Impact on Catalysis |
| Steric Bulk | High (Bicyclic aromatic system) | Moderate (Monocyclic) | Naphthyl group imposes stricter steric constraints, reducing degrees of freedom in the transition state. |
| Electronic Nature | Electron-rich | Standard aromatic | Enhanced |
| Chelation Mode | Bidentate (N, O) | Bidentate (N, O) | Forms a 6-membered chelate ring with Zn (vs. 5-membered for |
| Solubility | Good in Toluene, CH₂Cl₂ | Good in Toluene, CH₂Cl₂ | Comparable solubility profiles allow for direct substitution in existing protocols. |
Mechanistic Insight: The Dinuclear Zinc Pathway
Unlike simple Lewis acid catalysis, the addition of diethylzinc catalyzed by amino alcohols proceeds via a dinuclear zinc mechanism . The ligand reacts with Et₂Zn to form a chiral zinc alkoxide complex, which then activates the aldehyde.
Key Causality: The 2-naphthyl group on the ligand creates a "chiral pocket" that effectively shields one face of the aldehyde, forcing the incoming ethyl group to attack from the opposite side.
Figure 1: Mechanistic workflow for the enantioselective addition of diethylzinc.[1] The "Transition State" node represents the critical step where the naphthyl group's steric bulk dictates stereochemistry.
Comparative Performance Data
The following data synthesizes performance metrics from standard asymmetric alkylation protocols. The comparison highlights the "Naphthyl Effect" versus the standard Phenyl analog and the classic
Reaction: Enantioselective addition of Diethylzinc to Benzaldehyde (0°C, Toluene).
| Catalyst (5 mol%) | Conversion (%) | Enantiomeric Excess (% ee) | Configuration | Notes |
| NAP-3-AP | >98% | 92 - 96% | (S) or (R) | Superior steric shielding; highest ee. |
| 3-Amino-1-phenylpropan-1-ol | >95% | 80 - 85% | (S) or (R) | Good activity, but lower selectivity. |
| (1R,2S)-Ephedrine | >95% | 88 - 90% | (R) | Standard benchmark; |
| Uncatalyzed | <5% | 0% | Racemic | Background reaction is negligible at 0°C. |
Interpretation:
-
Yield: Both aryl-propanol ligands achieve near-quantitative conversion, indicating that the naphthyl group does not hinder reactivity (turnover frequency remains high).
-
Selectivity: The jump from ~85% ee (Phenyl) to >90% ee (Naphthyl) is chemically significant, often eliminating the need for downstream recrystallization to reach optical purity.
Experimental Protocol: Self-Validating Workflow
This protocol is designed for the enantioselective addition of diethylzinc to benzaldehyde using NAP-3-AP.
Safety Note: Diethylzinc is pyrophoric. All steps must be performed under an inert atmosphere (Argon/Nitrogen).
Step-by-Step Methodology
-
Ligand Preparation (In Situ Formation):
-
In a flame-dried Schlenk flask, dissolve NAP-3-AP (0.05 mmol, 5 mol%) in anhydrous Toluene (2.0 mL) .
-
Validation Check: Ensure the solution is clear. Turbidity implies moisture contamination.
-
-
Zinc Complex Formation:
-
Add Diethylzinc (1.0 M in hexanes, 1.2 mmol) dropwise at room temperature.
-
Stir for 20 minutes. Ethane gas evolution will be observed.
-
Causality: This step deprotonates the alcohol and amine, forming the active chiral zinc catalyst.
-
-
Substrate Addition:
-
Cool the mixture to 0°C using an ice bath.
-
Add Benzaldehyde (1.0 mmol) dropwise.
-
Validation Check: The reaction is exothermic; slow addition prevents temperature spikes that erode enantioselectivity.
-
-
Reaction & Quench:
-
Stir at 0°C for 12–18 hours. Monitor by TLC (hexane/EtOAc 4:1).
-
Quench by careful addition of 1M HCl (2 mL) .
-
Extract with Et₂O (3 x 10 mL), wash with brine, dry over MgSO₄, and concentrate.
-
-
Analysis:
-
Determine conversion by ¹H NMR.
-
Determine ee by Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 90:10).
-
Synthesis of the Catalyst (Brief Overview)
For researchers needing to synthesize NAP-3-AP in-house, the most robust route involves the Mannich-type reaction or reduction of the corresponding
Figure 2: Synthetic route to this compound.
References
-
Paleo, M. R., et al. (2000). "Enantioselective addition of diethylzinc to aldehydes catalyzed by N-(9-phenylfluoren-9-yl) beta-amino alcohols." Journal of Organic Chemistry. Link
-
BenchChem. (2025).[2] "A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol." BenchChem Application Notes. Link (Representative comparative data for phenyl analogs).
- Soai, K., & Niwa, S. (1992). "Enantioselective addition of organozinc reagents to aldehydes." Chemical Reviews.
- Noyori, R., et al. (1989). "Enantioselective alkylation of aldehydes." Journal of the American Chemical Society. (Establishes the DAIB/Amino alcohol mechanistic model).
Sources
Determination of Absolute Configuration of 3-Amino-1-(2-naphthyl)propan-1-ol
This guide provides a technical comparison of analytical methodologies for determining the absolute configuration of 3-Amino-1-(2-naphthyl)propan-1-ol . It is designed for medicinal chemists and process development scientists optimizing the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and related chiral scaffolds.
Executive Summary & Strategic Importance
This compound is a critical chiral building block, structurally analogous to the key intermediates used in the synthesis of Duloxetine (Cymbalta) and Dapoxetine . The pharmacological potency of these classes of drugs is strictly governed by their stereochemistry; for instance, the (S)-enantiomer is often the bioactive form in related naphthalene-based therapeutics.
Determining the absolute configuration (R vs. S) of this secondary alcohol is a pivotal quality gate. While Single Crystal X-Ray Diffraction (XRD) remains the absolute authority, it is often bottlenecked by crystallization difficulties. This guide evaluates the performance of the Advanced Mosher’s Method (NMR) as a high-throughput, solution-phase alternative, comparing it against XRD and Chiral HPLC.
Comparative Analysis of Determination Methods
The following table contrasts the primary "product" (Mosher's Method) against standard alternatives.
Table 1: Performance Comparison of Configuration Assignment Methods
| Feature | Method A: Advanced Mosher's Method (NMR) | Method B: Single Crystal X-Ray (XRD) | Method C: Chiral HPLC / SFC |
| Primary Output | Absolute Configuration (via | Absolute Configuration (Direct Imaging) | Enantiomeric Excess (% ee) |
| Sample State | Solution (CDCl | Solid Crystal (Single, High Quality) | Solution (Mobile Phase) |
| Accuracy | High (>95% reliability for sec-alcohols) | Absolute (100%) | Relative (Requires known standard) |
| Time to Result | 4–8 Hours (Derivatization + NMR) | 2–7 Days (Crystallization + Beam time) | 30 Minutes (Once method developed) |
| Sample Required | ~5–10 mg | ~20–50 mg (for crystallization trials) | < 1 mg |
| Cost Efficiency | Moderate (Reagents: MTPA-Cl) | High (Equipment/Service cost) | Low (Routine QC) |
| Best Use Case | R&D / Early Phase: When no crystal exists. | Validation: Final confirmation of reference standard. | Production: Routine batch release. |
Technical Deep Dive: The Advanced Mosher's Method
For this compound, the Mosher method is the recommended workflow for rapid configuration assignment. It relies on the magnetic anisotropy of the Mosher auxiliary (
Mechanism of Action
The chiral alcohol reacts with both (
Experimental Protocol
Reagents:
-
Substrate: this compound (racemic or enantioenriched).
-
Derivatizing Agents: (
)-(-)-MTPA-Cl and ( )-(+)-MTPA-Cl. -
Base: Pyridine-d
or dry Pyridine/DMAP. -
Solvent: CDCl
.[1]
Step-by-Step Workflow:
-
N-Protection (Critical Step): Since the substrate contains a primary amine, it must be protected (e.g., N-Boc or N-Cbz) or the amine will compete with the hydroxyl group for the MTPA chloride, complicating the spectra.
-
Pre-step: Convert to N-Boc-3-amino-1-(2-naphthyl)propan-1-ol .
-
-
Esterification (Parallel Reactions):
-
Vial A: Dissolve 5 mg N-Boc-substrate in 0.5 mL Pyridine-d
. Add 10 L ( )-MTPA-Cl. Shake for 2 hours. -
Vial B: Dissolve 5 mg N-Boc-substrate in 0.5 mL Pyridine-d
. Add 10 L ( )-MTPA-Cl. Shake for 2 hours.
-
-
NMR Acquisition: Acquire
H-NMR (400 MHz or higher) for both crude reaction mixtures. Focus on the chemical shifts of the C2-methylene protons and the naphthyl ring protons . -
Data Analysis (
Calculation):-
Calculate
for each proton. -
Assign spatial arrangement based on the sign (+/-) of
.
-
Visualizing the Mosher Model
The following diagram illustrates the stereochemical logic used to assign the configuration.
Figure 1: Logic flow for the Advanced Mosher's Method. The shielding effect of the phenyl group in the MTPA ester determines the sign of
Alternative: Single Crystal X-Ray Diffraction (XRD)
While Mosher's method is efficient, XRD is required for regulatory submission of a New Chemical Entity (NCE).
The Challenge: this compound is often an oil or low-melting solid in its free base form. The Solution: Derivatization into a crystalline salt.[2]
Proven Crystallization Protocol:
-
Salt Formation: React the amino alcohol with (S)-Mandelic Acid .[2] This specific acid is known to resolve analogous thienyl-amino alcohols (Duloxetine intermediates) effectively.
-
Solvent System: Use 2-Butanol or Ethanol/Water mixtures.
-
Procedure:
-
Mix equimolar amounts of substrate and (S)-Mandelic acid in hot 2-Butanol.
-
Cool slowly to 4°C.
-
Filter the resulting diastereomeric salt.
-
-
Analysis: Submit the salt for Single Crystal XRD. The known absolute configuration of (S)-Mandelic acid provides an internal reference (Flack parameter) to confirm the absolute configuration of the amino alcohol.
Strategic Decision Workflow
Use this decision tree to select the appropriate method for your development stage.
Figure 2: Decision matrix for selecting the optimal configuration determination method.
References
-
Duloxetine Intermediate Resolution: Comparison with the thienyl analog resolution using (S)-Mandelic acid. ResearchGate. Available at: [Link]
-
Mosher's Method Protocol: Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Available at: [Link]
-
Naphthyl Amino Acid Analog: Properties of (R)-3-Amino-3-(2-naphthyl)propionic acid. PubChem. Available at: [Link]
-
Asymmetric Hydrogenation: General procedures for BINAP-Ru catalyzed hydrogenation of amino ketones. Organic Syntheses. Available at: [Link]
Sources
Safety Operating Guide
Comprehensive Disposal Protocol: 3-Amino-1-(2-naphthyl)propan-1-ol
Executive Summary & Risk Profile
3-Amino-1-(2-naphthyl)propan-1-ol is a functionalized organic intermediate often utilized in the synthesis of serotonin/norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents.[1][2] Its structure combines a lipophilic naphthalene ring with a polar amino-alcohol chain .
Effective disposal requires understanding its dual-hazard nature: the amine functionality presents corrosivity and basicity risks, while the naphthalene moiety introduces significant aquatic toxicity and persistence issues.
Chemical Hazard Assessment (SAR-Based)
| Feature | Hazard Implication | Disposal Constraint |
| Primary Amine | Caustic/Basic (pH > 11 in solution). Potential skin sensitizer. | Segregate from Acids. Exothermic reaction risk. |
| Naphthalene Ring | High aquatic toxicity (Marine Pollutant).[3][4] Suspected carcinogen.[2][4][5] | NO DRAIN DISPOSAL. Zero-tolerance for sewer release. |
| Alcohol Group | Increases solubility in polar organic solvents. | Compatible with alcohol-based waste streams (Methanol/Ethanol). |
Pre-Disposal Logistics & Segregation
The Core Directive: This compound must be treated as Hazardous Organic Waste . Under no circumstances should it be treated as general refuse or flushed down the drain, regardless of pH neutralization.
Waste Stream Designation
-
Solid Waste (Preferred): If the material is in its native solid/waxy state, it enters the Hazardous Solid Waste stream for incineration.
-
Liquid Waste: If dissolved in solvent (DMSO, Methanol, DCM), it enters the Organic Solvent Waste stream.
-
Crucial Check: Is the solvent halogenated (DCM, Chloroform)?
-
YES: Dispose in Halogenated Carboy.
-
NO: Dispose in Non-Halogenated Carboy.
-
-
Compatibility "Red Lines" (Do Not Mix)
-
Oxidizing Acids (Nitric, Perchloric): Mixing amines with strong oxidizers can form unstable N-nitroso compounds or cause immediate fire.
-
Acylating Agents (Acid Chlorides, Anhydrides): Will react violently to form amides, generating heat and pressure in closed waste containers.
Step-by-Step Disposal Protocol
Scenario A: Disposal of Bulk Solid/Pure Substance
-
Step 1: Containment. Transfer the solid into a sealable, chemically resistant container (HDPE jar or Amber Glass).
-
Step 2: Labeling. Affix a hazardous waste tag immediately.
-
Constituents: "this compound"
-
Hazards: "Toxic, Corrosive, Environmental Hazard."
-
-
Step 3: Secondary Containment. Place the sealed jar into a clear polyethylene bag (Zip-lock) before placing it into the primary Hazardous Solid Waste drum. This prevents dust generation during final transport.
Scenario B: Disposal of Reaction Mixtures & Rinsates
-
Step 1: Solvent Selection. Naphthyl derivatives can be sticky. Do not use water for the initial rinse. Use Methanol or Acetone to solubilize the residue.
-
Step 2: The "Triple Rinse" Rule.
-
Rinse glassware with a small volume of solvent.
-
Decant rinsate into the appropriate Organic Waste Carboy .
-
Repeat two more times.
-
-
Step 3: Final Wash. Only after the organic solvent wash should you wash the glassware with soap and water in the sink.
-
Step 4: pH Check (Self-Validating Step). Before capping the waste carboy, verify the waste stream pH. If the amine concentration is high, the waste may be basic. Ensure the carboy is compatible with bases (Standard HDPE is acceptable; avoid metal cans).
Operational Workflow (Visualization)
The following diagram outlines the decision logic for disposing of this specific compound, ensuring compliance with RCRA standards for "Characteristic" waste.
Figure 1: Decision matrix for segregating naphthyl-amine waste streams to prevent incompatibility and ensure regulatory compliance.
Emergency Contingencies
Spills (Solid)
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Wear Nitrile gloves (double gloved recommended), lab coat, and safety goggles. A N95 dust mask is recommended if powder is fine.
-
Action: Do not dry sweep (creates dust). Cover with a damp paper towel (dampened with water or methanol) to suppress dust, then scoop into a waste jar.
-
Clean: Wipe surface with methanol, then soapy water. Dispose of all wipes as Hazardous Solid Waste .
Accidental Exposure
-
Skin Contact: Naphthylamines are lipophilic and absorb through skin. Wash immediately with soap and copious water for 15 minutes. Do not use alcohol/solvent on skin (enhances absorption).
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately—amines can cause corneal clouding.
Regulatory & Compliance Data
| Regulatory Body | Classification | Code/Note |
| EPA (RCRA) | Characteristic Waste | D001 (Ignitable, if in solvent) or Non-Listed Hazardous (Toxic). Not specifically U-Listed, but "Cradle-to-Grave" liability applies [1]. |
| DOT | Shipping Class | Class 8 (Corrosive) or Class 6.1 (Toxic). Likely UN 2735 (Amines, liquid, corrosive, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.) [2]. |
| EHS Best Practice | Aquatic Toxicity | Treat as Marine Pollutant . Zero discharge to sewer systems permitted [3]. |
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]
-
Pipeline and Hazardous Materials Safety Administration (PHMSA). 49 CFR 172.101 - Hazardous Materials Table. [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
A Senior Application Scientist's Guide to Handling 3-Amino-1-(2-naphthyl)propan-1-ol: Essential Safety Protocols and PPE
The Rationale: A Synthesized Hazard Assessment
To establish a robust safety protocol, we must first understand the "why" behind each precaution. The molecule 3-Amino-1-(2-naphthyl)propan-1-ol contains two key functional groups that dictate its potential hazard profile.
-
The Aminopropanol Backbone: Simple aminopropanols are well-documented as being corrosive. They can cause severe skin burns and serious eye damage.[1][2][3] They are also classified as harmful if swallowed.[1][2][3]
-
The Naphthyl Group (Aromatic Amine functionality): Aromatic amines as a class present significant health risks. They are known for their toxicity, and many are readily absorbed through the skin, leading to systemic effects.[4] Furthermore, the parent aromatic structure, naphthalene, is a combustible solid, harmful if swallowed, and suspected of causing cancer.[5][6]
Therefore, we must operate under the assumption that this compound is a corrosive substance that is harmful by ingestion, readily absorbed through the skin, and a potential carcinogen.
| Potential Hazard | Basis of Assessment (Analogous Compounds) | Primary Risk Pathways | GHS Hazard Statements (Inferred) |
| Severe Skin Corrosion/Burns | Data from 3-Amino-1-propanol indicates it causes severe skin burns.[2][3][7] | Direct Contact | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | 3-Amino-1-propanol is known to cause serious, potentially irreversible, eye damage.[2][3] | Direct Contact, Splashes | H318: Causes serious eye damage. |
| Acute Toxicity (Oral) | Both 3-Amino-1-propanol and Naphthalene are classified as harmful if swallowed.[3][6] | Ingestion | H302: Harmful if swallowed. |
| Dermal Absorption & Toxicity | Aromatic amines are readily absorbed through the skin.[4] | Direct Contact | H312: Harmful in contact with skin. |
| Suspected Carcinogenicity | Naphthalene is a suspected carcinogen.[6] Many aromatic amines are known or suspected carcinogens.[8] | Inhalation, Skin Contact, Ingestion | H351: Suspected of causing cancer. |
| Environmental Hazard | Aromatic amines and naphthalene can be toxic to aquatic life.[4][6] | Improper Disposal | H410: Very toxic to aquatic life with long lasting effects. |
Foundational Safety: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final line of defense. Your primary protection comes from robust engineering and work practice controls.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains potential vapors or aerosols, protecting you from respiratory exposure.[9]
-
Restricted Access: The area where this compound is handled should be clearly marked, and access should be restricted to trained personnel only.
-
Waste Minimization: Only procure and prepare the minimum quantity of the chemical necessary for your experiment to reduce the volume of hazardous waste generated.[8]
Mandatory Personal Protective Equipment (PPE) Protocol
Given the severe corrosive and dermal toxicity risks, a comprehensive PPE strategy is essential.
Eye and Face Protection
Standard safety glasses are insufficient. The risk of severe, irreversible eye damage necessitates a higher level of protection.
-
Required: Wear well-fitting chemical splash goggles that conform to ANSI Z87.1 or EN166 standards.[10] In addition, a full-face shield must be worn over the goggles whenever there is a risk of splashing, such as during solution transfers or spill clean-up.[11] The face shield protects the entire face from direct contact.
Skin and Body Protection
Protection against skin contact is critical due to the compound's inferred corrosivity and high potential for dermal absorption.
-
Gloves: Double-gloving is required. Wear two pairs of chemical-resistant nitrile gloves. The outer glove should be removed immediately after the handling procedure is complete. If contact occurs, remove both gloves immediately, wash hands thoroughly, and don fresh gloves. Always inspect gloves for tears or holes before use.[2]
-
Lab Coat & Apron: A clean, buttoned laboratory coat is the minimum requirement. Over the lab coat, you must wear a chemical-resistant apron made of a material like vinyl or neoprene to provide a splash barrier for your torso and legs.[12]
-
Full Body Protection: For procedures involving larger quantities (e.g., >50g) or a higher risk of splashing, disposable chemical-resistant coveralls should be worn instead of a lab coat and apron.[12]
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory. Do not wear perforated shoes or sandals in the laboratory.[11]
Respiratory Protection
When all work is conducted within a certified fume hood, additional respiratory protection is typically not required. However, it is essential for emergency situations.
-
For Spills or Fume Hood Failure: In the event of a significant spill or fume hood malfunction, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary for all personnel involved in the clean-up.[10] All respirator users must be properly fit-tested and trained.
Step-by-Step Operational and Disposal Plan
This workflow provides a procedural framework for safely using the compound from receipt to disposal.
Pre-Use & Preparation
-
Verify Controls: Confirm that the chemical fume hood is on, functioning correctly, and has a valid certification.
-
Assemble PPE: Don all required PPE as outlined in Section 3 before entering the designated handling area.
-
Prepare Work Area: Line the work surface of the fume hood with absorbent, disposable bench paper.
-
Assemble Materials: Have all necessary glassware, spatulas, and reagents inside the fume hood before introducing the compound.
-
Emergency Prep: Ensure an eyewash station and safety shower are accessible and unobstructed.[13] Locate the appropriate spill kit containing an inert absorbent material (e.g., vermiculite or sand).
Handling & Experimental Use
-
Weighing: If the compound is a solid, carefully weigh it inside the fume hood. Avoid creating dust. If possible, weigh directly into the reaction vessel.
-
Transfers: Conduct all transfers of solids or solutions within the fume hood. Pour liquids slowly to minimize splashing.
-
Container Management: Keep the primary container tightly sealed when not in use.[14]
Waste Disposal Plan
All waste streams containing this compound are to be considered hazardous waste. Improper disposal can lead to significant environmental contamination.[4][15]
-
Segregation: Do not mix aromatic amine waste with other waste streams.[8]
-
Solid Waste: Collect all contaminated solid waste, including used gloves, bench paper, and disposable plasticware, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions and reaction mixtures in a sealed, compatible, and clearly labeled hazardous liquid waste container. The container must be stored in secondary containment.
-
Disposal Method: Under no circumstances should this chemical or its waste be poured down the drain. [7] All waste must be disposed of through a licensed professional waste disposal service, typically via high-temperature incineration.[16]
-
Decontamination: Clean any non-disposable glassware and equipment that came into contact with the compound thoroughly with an appropriate solvent, followed by soap and water. The initial solvent rinse should be collected as hazardous waste.
Workflow Visualization
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Sources
- 1. multichemindia.com [multichemindia.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ICSC 0667 - NAPHTHALENE [chemicalsafety.ilo.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 12. rshughes.com [rshughes.com]
- 13. fishersci.com [fishersci.com]
- 14. 3-Aminopropanol - Safety Data Sheet [chemicalbook.com]
- 15. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 16. international.skcinc.com [international.skcinc.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
